2-Nonanone-1,1,1,3,3-D5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
147.27 g/mol |
IUPAC Name |
1,1,1,3,3-pentadeuteriononan-2-one |
InChI |
InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3/i2D3,8D2 |
InChI Key |
VKCYHJWLYTUGCC-QCCORQSASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCCCC |
Canonical SMILES |
CCCCCCCC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-Nonanone-1,1,1,3,3-D5 (CAS: 1398065-76-3)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 2-Nonanone-1,1,1,3,3-D5, a deuterated analog of the naturally occurring methyl ketone, 2-nonanone. This stable isotope-labeled compound is a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods.
Core Compound Data
This compound is primarily utilized as an internal standard in analytical laboratories for the accurate quantification of 2-nonanone and other related volatile organic compounds (VOCs) in complex matrices.[1][2] Its deuteration provides a distinct mass shift, allowing for its differentiation from the endogenous analyte while maintaining similar chemical and physical properties.[2][3]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1398065-76-3 | [4] |
| Molecular Formula | C₉H₁₃D₅O | [4] |
| Molecular Weight | 147.27 g/mol | [4] |
| Appearance | Liquid | [4] |
| Synonyms | 2-Nonanone-d5; Heptyl methyl ketone-d5; Methyl heptyl ketone-d5; Methyl n-heptyl ketone-d5; NSC 14760-d5 | [4] |
| Storage | 2-8°C Refrigerator | [4] |
| Shipping Conditions | Ambient | [4] |
Physical Properties of Non-Deuterated 2-Nonanone (CAS: 821-55-6)
The physical properties of the non-deuterated form, 2-nonanone, are provided below as a reference due to their similarity to the deuterated analog.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O | [5][6][7] |
| Molecular Weight | 142.24 g/mol | [6][7] |
| Boiling Point | 192 °C at 743 mmHg | |
| Melting Point | -21 °C | |
| Density | 0.82 g/mL at 25 °C | |
| Refractive Index | n20/D 1.421 |
Experimental Protocols
The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC). The following is a generalized experimental protocol for the quantification of 2-nonanone in a biological or environmental sample.
General Protocol for Quantification of 2-Nonanone using GC-MS with Deuterated Internal Standard
1. Objective: To accurately quantify the concentration of 2-nonanone in a given sample matrix (e.g., plasma, urine, water, air).
2. Materials:
- Analyte Standard: 2-Nonanone (CAS: 821-55-6) of high purity.
- Internal Standard (IS): this compound (CAS: 1398065-76-3).
- Solvents: High-purity solvents suitable for GC-MS analysis (e.g., methanol, hexane, dichloromethane).
- Sample Matrix: The biological or environmental sample to be analyzed.
- Extraction Supplies: Solid-phase microextraction (SPME) fibers, or liquid-liquid extraction apparatus.
- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
3. Standard Preparation:
- Prepare a stock solution of the 2-nonanone analyte standard in a suitable solvent (e.g., 1 mg/mL in methanol).
- Prepare a stock solution of the this compound internal standard (e.g., 1 mg/mL in methanol).
- Create a series of calibration standards by spiking a blank matrix with known concentrations of the analyte standard.
- Add a constant, known concentration of the internal standard to each calibration standard and to the unknown samples.
4. Sample Preparation (Headspace SPME Example):
- Place a measured aliquot of the sample (e.g., 1 mL of water) into a headspace vial.
- Add the internal standard solution to the vial.
- Seal the vial and place it in a heated autosampler.
- Expose an SPME fiber to the headspace above the sample for a defined period to allow for the adsorption of volatile compounds.
5. GC-MS Analysis:
- Injection: Thermally desorb the analytes from the SPME fiber into the GC injection port.
- Gas Chromatography: Separate the components of the sample on a suitable GC column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to achieve good separation of 2-nonanone from other matrix components.
- Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode. Monitor at least two characteristic ions for both 2-nonanone and this compound. The deuterated standard will have a mass-to-charge ratio (m/z) that is 5 units higher than the corresponding fragment of the non-deuterated analyte.
6. Data Analysis:
- Integrate the peak areas of the selected ions for both the analyte and the internal standard in each chromatogram.
- Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
- Construct a calibration curve by plotting the response ratio against the known concentration of the analyte in the calibration standards.
- Calculate the response ratio for the unknown samples and determine their 2-nonanone concentration using the calibration curve. The use of a deuterated internal standard corrects for variations in extraction efficiency, injection volume, and ionization suppression.[3]
Signaling and Metabolic Pathways
While there is no direct evidence of 2-nonanone being a signaling molecule in a specific pathway, it is a known metabolite found in a wide range of organisms, from bacteria to humans.[8] It is often associated with the metabolism of fatty acids.
Biosynthesis of 2-Nonanone in E. coli
A metabolic pathway for the production of 2-nonanone has been engineered in E. coli.[9] This pathway starts from fatty acid biosynthesis and proceeds through β-oxidation.
Caption: Engineered metabolic pathway for 2-nonanone production in E. coli.
Experimental and Logical Workflows
The use of this compound as an internal standard follows a logical workflow to ensure accurate and precise quantification.
Analytical Workflow for Quantification with an Internal Standard
This diagram illustrates the typical workflow for a quantitative analytical method using a deuterated internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
References
- 1. dl.astm.org [dl.astm.org]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-Nonanone [webbook.nist.gov]
- 6. 2-Nonanone [webbook.nist.gov]
- 7. 2-Nonanone [webbook.nist.gov]
- 8. Human Metabolome Database: Showing metabocard for 2-Nonanone (HMDB0031266) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2-Nonanone-1,1,1,3,3-D5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Nonanone-1,1,1,3,3-D5, a deuterated isotopologue of 2-nonanone. The selective incorporation of deuterium at the α-positions to the carbonyl group offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details a feasible synthetic approach, presents relevant quantitative data in a structured format, and includes detailed experimental protocols and visualizations to aid in practical application.
Introduction
Deuterium-labeled compounds are crucial in drug discovery and development for their ability to alter metabolic pathways through the kinetic isotope effect. The substitution of hydrogen with deuterium at a metabolic hotspot can lead to a slower rate of enzymatic degradation, thereby improving the pharmacokinetic profile of a drug candidate. 2-Nonanone, a naturally occurring methyl ketone, serves as a model substrate for demonstrating common deuteration methodologies. The synthesis of this compound involves the selective exchange of the five protons on the carbon atoms adjacent to the carbonyl group with deuterium atoms.
Synthetic Approach: Base-Catalyzed H/D Exchange
The most common and cost-effective method for the α-deuteration of ketones is through a base-catalyzed hydrogen-deuterium (H/D) exchange reaction using deuterium oxide (D₂O) as the deuterium source. This method proceeds via the formation of an enolate intermediate, which is then quenched by D₂O, leading to the incorporation of deuterium. The process is repeated until all α-protons are exchanged.
The logical workflow for the synthesis is outlined below:
Detailed Experimental Protocol
This protocol is a representative procedure adapted from general methods for the α-deuteration of ketones.[1][2]
Materials:
-
2-Nonanone (≥99%)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. % solution) or another suitable base like potassium carbonate (K₂CO₃)
-
Diethyl ether or Dichloromethane (anhydrous)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)
-
Saturated sodium chloride solution (Brine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-nonanone (1.0 eq), deuterium oxide (10-20 eq), and a catalytic amount of a base such as sodium deuteroxide in D₂O (e.g., 0.1-0.2 eq of NaOD) or potassium carbonate (1-2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. The progress of the deuteration can be monitored by taking small aliquots, extracting with an organic solvent, and analyzing by ¹H NMR to observe the disappearance of the α-proton signals. The reaction is typically run for 12-24 hours to ensure a high degree of deuterium incorporation.
-
Work-up: After cooling the reaction mixture to room temperature, add saturated sodium chloride solution to quench the reaction and reduce the solubility of the organic product in the aqueous phase.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation to obtain the final this compound.
Quantitative Data
The following table summarizes typical quantitative data expected for the synthesis of this compound based on similar deuteration reactions of ketones.[1][3]
| Parameter | Value | Notes |
| Reactant Ratios | ||
| 2-Nonanone:D₂O | 1 : 10-20 (molar) | A large excess of D₂O drives the equilibrium towards the deuterated product. |
| 2-Nonanone:Base (NaOD) | 1 : 0.1-0.2 (molar) | Catalytic amounts are sufficient for the exchange. |
| Reaction Conditions | ||
| Temperature | 100-110 °C | Refluxing temperature ensures a reasonable reaction rate. |
| Reaction Time | 12-24 hours | Time can be optimized by monitoring the reaction progress. |
| Product Characteristics | ||
| Yield | 85-95% | Isolated yield after purification. |
| Deuterium Incorporation | >98 atom % D | Determined by ¹H NMR or Mass Spectrometry. |
| Purity | >99% | Determined by GC-MS or NMR. |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | δ ~2.4 (s, 2H), 1.6-1.2 (m, 8H), 0.88 (t, 3H) | Absence or significant reduction of signals at δ ~2.13 (s, 3H) and δ ~2.41 (t, 2H) corresponding to the α-protons. |
| ¹³C NMR (CDCl₃) | No significant shift | Carbon chemical shifts are not significantly affected by deuteration. |
| Mass Spectrum (EI) | M+5 peak | The molecular ion peak will be shifted by +5 mass units compared to the unlabeled 2-nonanone. |
Signaling Pathway and Mechanism
The base-catalyzed H/D exchange proceeds through the formation of an enolate intermediate. The mechanism is depicted below:
Conclusion
The synthesis of this compound can be efficiently achieved through a straightforward base-catalyzed hydrogen-deuterium exchange with D₂O. This method offers high yields and excellent levels of deuterium incorporation. The provided protocol and data serve as a valuable resource for researchers requiring this and similar deuterated ketones for their studies in drug metabolism, pharmacokinetics, and analytical chemistry. The simplicity and scalability of this procedure make it an attractive option for both academic and industrial laboratories.
References
An In-depth Technical Guide to 2-Nonanone-1,1,1,3,3-D5: Molecular Weight, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated ketone, 2-Nonanone-1,1,1,3,3-D5. It is intended to serve as a valuable resource for professionals in research and development who utilize isotopically labeled compounds. This document details the molecular weight, chemical properties, general synthesis protocols, and analytical characterization methods for this compound.
Core Quantitative Data
The key physicochemical properties of this compound are summarized in the table below, alongside the corresponding data for its unlabeled counterpart, 2-Nonanone, for comparative analysis.
| Property | This compound | 2-Nonanone (Unlabeled) |
| Molecular Weight | 147.27 g/mol | 142.24 g/mol |
| Chemical Formula | C₉H₁₃D₅O | C₉H₁₈O |
| Condensed Structural Formula | CH₃(CH₂)₅CD₂COCD₃ | CH₃(CH₂)₅COCH₃ |
| CAS Number | 1398065-76-3 | 821-55-6 |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
| Synonyms | n-Heptyl Methyl Ketone-d5 | n-Heptyl Methyl Ketone, Methyl n-heptyl ketone |
The increased molecular weight of the deuterated compound is a direct result of the substitution of five hydrogen atoms with their heavier isotope, deuterium.
Calculation of Molecular Weight
The molecular weight of this compound is calculated by summing the atomic weights of its constituent atoms. The key difference from its unlabeled counterpart is the use of the atomic weight of deuterium (D), which is approximately 2.014 amu, compared to protium (¹H), which is approximately 1.008 amu.
The calculation is as follows:
-
Carbon (C): 9 atoms × 12.011 amu/atom = 108.099 amu
-
Hydrogen (H): 13 atoms × 1.008 amu/atom = 13.104 amu
-
Deuterium (D): 5 atoms × 2.014 amu/atom = 10.070 amu
-
Oxygen (O): 1 atom × 15.999 amu/atom = 15.999 amu
Total Molecular Weight = 108.099 + 13.104 + 10.070 + 15.999 = 147.272 amu
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published in the public domain, the general and well-established method for its preparation involves the acid- or base-catalyzed hydrogen-deuterium exchange at the α-positions of the carbonyl group of 2-nonanone.
Principle of α-Deuteration of Ketones:
The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-hydrogens) of a ketone are acidic and can be removed by a base to form an enolate ion, or in the presence of an acid, the ketone can tautomerize to its enol form. In the presence of a deuterium source, such as deuterium oxide (D₂O), the enolate or enol will be deuterated upon reprotonation. By using an excess of the deuterium source, this exchange can be driven to completion.
General Experimental Workflow for the Synthesis of this compound:
-
Reaction Setup: 2-Nonanone is dissolved in a suitable solvent. A deuterium source, typically D₂O, is added in excess.
-
Catalysis: A catalytic amount of a strong acid (e.g., DCl in D₂O) or a strong base (e.g., NaOD in D₂O) is introduced to the reaction mixture.
-
Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to facilitate the deuterium exchange. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy, observing the disappearance of the signals corresponding to the α-protons.
-
Workup and Purification: Upon completion of the reaction, the catalyst is neutralized. The product is then extracted from the aqueous medium using an organic solvent. The organic layer is dried, and the solvent is removed. The crude product is then purified, commonly by distillation or column chromatography, to yield pure this compound.
Analytical Characterization
The successful synthesis and purity of this compound are confirmed through various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS):
Mass spectrometry is a fundamental technique for confirming the molecular weight of the deuterated compound. The molecular ion peak ([M]⁺) in the mass spectrum of this compound will appear at m/z 147, which is 5 mass units higher than the molecular ion peak of unlabeled 2-nonanone (m/z 142). This mass shift directly corresponds to the incorporation of five deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is crucial for verifying the precise location of the deuterium labels and for determining the isotopic enrichment.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C1 (methyl) and C3 (methylene) positions will be significantly diminished or absent, confirming the successful deuterium exchange at these sites. The remaining signals for the protons on the heptyl chain will be present.
-
²H (Deuterium) NMR: A ²H NMR spectrum will show signals at the chemical shifts corresponding to the C1 and C3 positions, providing direct evidence of deuterium incorporation at these locations. The integration of these signals can be used to quantify the level of deuteration.
Conclusion
This compound is a valuable isotopically labeled compound with a molecular weight of 147.27 g/mol . Its synthesis is typically achieved through well-understood acid or base-catalyzed hydrogen-deuterium exchange reactions. The successful incorporation of deuterium and the purity of the final product are rigorously confirmed by mass spectrometry and NMR spectroscopy. This technical guide provides the foundational knowledge for the effective use and understanding of this compound in a research and development setting.
An In-Depth Technical Guide to the Mass Spectrum Analysis of 2-Nonanone-1,1,1,3,3-D5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mass spectrum of 2-Nonanone-1,1,1,3,3-D5, a deuterated isotopologue of the ketone 2-nonanone. Understanding the mass spectral behavior of this compound is critical for its application in various research and development areas, including metabolic studies, pharmacokinetic assessments, and as an internal standard in quantitative analyses. This document details the predicted fragmentation patterns, provides a summary of expected quantitative data, outlines a typical experimental protocol for its analysis, and visualizes the key fragmentation pathways.
Introduction
This compound is a synthetic derivative of 2-nonanone where five hydrogen atoms have been replaced by deuterium. This isotopic labeling is a powerful tool in mass spectrometry-based studies. The increased mass of the deuterated compound allows it to be distinguished from its endogenous, non-deuterated counterpart, while maintaining very similar chemical and physical properties. This makes it an ideal internal standard for accurate quantification of 2-nonanone in complex biological matrices. Furthermore, its distinct fragmentation pattern can provide insights into metabolic pathways and reaction mechanisms.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is predicted based on the known fragmentation of 2-nonanone under electron ionization (EI) conditions. The primary fragmentation pathways for ketones like 2-nonanone are alpha-cleavage and the McLafferty rearrangement.[1][2][3][4][5] The presence of deuterium atoms at the 1 and 3 positions will result in characteristic mass shifts in the resulting fragment ions.
The molecular weight of 2-nonanone (C9H18O) is 142.24 g/mol .[6] The deuterated analogue, this compound (C9H13D5O), has a molecular weight of approximately 147.27 g/mol . The molecular ion peak (M+) in the mass spectrum is therefore expected at an m/z of 147.
Alpha-Cleavage
Alpha-cleavage is the breakage of the carbon-carbon bond adjacent to the carbonyl group.[3][4] For 2-nonanone, this can occur on either side of the carbonyl.
-
Cleavage of the C1-C2 bond: This results in the loss of a methyl radical (•CH3) from the non-deuterated compound, producing an acylium ion at m/z 127. In this compound, the C1 position is deuterated (CD3). Therefore, cleavage of the C1-C2 bond will result in the loss of a deuterated methyl radical (•CD3), leading to a fragment at m/z 132 .
-
Cleavage of the C2-C3 bond: This involves the loss of a hexyl radical (•C6H13) from the non-deuterated compound, resulting in an acylium ion at m/z 43 ([CH3CO]+). In the deuterated analogue, the C3 position is also deuterated (CD2). The cleavage of the C2-C3 bond will lead to the formation of a deuterated acylium ion, [CD3COCD2]+ , with a predicted m/z of 48 . However, the more stable and thus more abundant fragment from this cleavage will be the acylium ion formed by the loss of the larger alkyl chain, which is the deuterated hexyl radical. The resulting fragment would be [CD3CO]+ at m/z 46 .
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that have a hydrogen atom on the γ-carbon.[1][2][7][8] This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond.
In 2-nonanone, the γ-hydrogens are on the C5 carbon. The rearrangement results in the formation of a neutral alkene (propene) and a radical cation at m/z 58. For this compound, the deuterium atoms are not on the γ-carbon, so the rearrangement will proceed similarly to the non-deuterated compound. The resulting radical cation will be [CH3C(OH)=CD2]•+ due to the deuteration at the C3 position. This will result in a characteristic peak at m/z 60 .
Quantitative Data Summary
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) in the electron ionization mass spectrum of this compound. The relative abundance is a qualitative prediction based on the known spectrum of 2-nonanone.
| Predicted Fragment Ion | Structure | m/z (Predicted) | Fragmentation Pathway | Predicted Relative Abundance |
| Molecular Ion | [C9H13D5O]•+ | 147 | - | Moderate |
| M-15 (Loss of •CH3) | [C8H10D5O]+ | 132 | Alpha-Cleavage | Low |
| McLafferty Rearrangement Product | [C3H4D2O]•+ | 60 | McLafferty Rearrangement | High (likely base peak) |
| Acylium Ion | [C2D3O]+ | 46 | Alpha-Cleavage | High |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A typical experimental protocol for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11]
1. Sample Preparation:
-
For liquid samples (e.g., biological fluids), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be employed to isolate the analyte from the matrix. A common LLE solvent is ethyl acetate or hexane.
-
The extracted sample is then concentrated under a gentle stream of nitrogen.
-
The residue is reconstituted in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-200.
-
3. Data Acquisition and Analysis:
-
Data is acquired in full scan mode to obtain the complete mass spectrum.
-
For quantitative analysis, selected ion monitoring (SIM) mode can be used, monitoring the characteristic ions of this compound (e.g., m/z 147, 60, 46) and the non-deuterated analyte.
Visualizations
Fragmentation Pathways of this compound
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of this compound.
Caption: Alpha-Cleavage of this compound.
Caption: McLafferty Rearrangement of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound using GC-MS.
Caption: GC-MS Experimental Workflow.
Conclusion
The mass spectrum of this compound is characterized by predictable shifts in the fragment ions compared to its non-deuterated analog. The key fragmentation pathways, alpha-cleavage and McLafferty rearrangement, lead to diagnostic ions at m/z 132, 46, and 60. This in-depth analysis, including the provided experimental protocol and workflow visualizations, serves as a valuable resource for researchers and scientists utilizing this deuterated standard in their studies. Accurate interpretation of its mass spectrum is fundamental to leveraging its full potential in quantitative and mechanistic investigations within drug development and other scientific disciplines.
References
- 1. One moment, please... [chemistrysteps.com]
- 2. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Alpha cleavage - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 2-Nonanone [webbook.nist.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Infrared spectroscopic observation of the McLafferty rearrangement in ionized 2-pentanone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for 2-Nonanone-1,1,1,3,3-D5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for 2-Nonanone-1,1,1,3,3-D5, a deuterated analog of the volatile organic compound 2-nonanone. This isotopically labeled standard is a valuable tool for quantitative analysis in various research and development applications, particularly in mass spectrometry-based methods. This document outlines key technical data, potential suppliers, and a representative experimental protocol for its use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound
2-Nonanone is a naturally occurring ketone found in a variety of sources, including foods like corn, ginger, and cloves, and is also a microbial volatile organic compound (mVOC)[1][2]. Its deuterated counterpart, this compound, serves as an ideal internal standard for quantitative studies. The five deuterium atoms at specific positions (1,1,1,3,3) provide a distinct mass shift in mass spectrometry, allowing for accurate differentiation from the endogenous, non-labeled 2-nonanone. This ensures precise quantification by correcting for variations in sample preparation and instrument response.
Commercial Suppliers and Product Specifications
Several chemical suppliers offer this compound. The table below summarizes the publicly available technical data from a selection of these suppliers. For the most accurate and up-to-date information, including lot-specific purity and isotopic enrichment, it is crucial to request a Certificate of Analysis (CoA) directly from the supplier.
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Reported Purity |
| CDN Isotopes | D-7439 | 1398065-76-3 | C₉H₁₃D₅O | 147.27 | 98 atom % D | - |
| LGC Standards | - | 1398065-76-3 | - | - | - | - |
| Pharmaffiliates | PA PST 010895 | 1398065-76-3 | C₉H₁₃D₅O | 147.27 | - | - |
| CymitQuimica | 3U-D7439 | 1398065-76-3 | C₉H₁₃D₅O | 147.17 | 98 atom % D | - |
| Fisher Scientific (distributor for CDN Isotopes) | 30324397 | 1398065-76-3 | - | - | - | - |
Experimental Protocol: Quantification of Volatile Organic Compounds using this compound as an Internal Standard by GC-MS
This section provides a representative experimental protocol for the quantification of a volatile organic compound (VOC), such as 2-nonanone, in a biological or environmental matrix using this compound as an internal standard. This protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation.
1. Materials and Reagents
-
Analyte Standard: 2-Nonanone (≥99.5% purity)
-
Internal Standard: this compound
-
Solvent: Dichloromethane (DCM) or other suitable high-purity solvent
-
Sample Matrix: e.g., microbial culture headspace, food sample extract, or environmental air sample collected on a sorbent tube.
-
GC-MS grade helium (or other suitable carrier gas)
-
Autosampler vials with septa
2. Preparation of Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-nonanone and dissolve it in 10 mL of DCM in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of DCM in a volumetric flask.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to achieve a desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard with the internal standard stock solution to a final concentration of 20 µg/mL.
3. Sample Preparation
-
Liquid Samples (e.g., microbial culture supernatant, food extract):
-
To 1 mL of the liquid sample in a clean vial, add a known amount of the internal standard stock solution (e.g., to achieve a final concentration of 20 µg/mL).
-
Perform liquid-liquid extraction with an appropriate solvent like DCM.
-
Concentrate the organic extract under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
-
-
Solid Samples (e.g., food matrix, soil):
-
Homogenize a known weight of the solid sample.
-
Spike the homogenized sample with a known amount of the internal standard stock solution.
-
Perform solvent extraction or headspace solid-phase microextraction (SPME).
-
For solvent extraction, follow a similar procedure as for liquid samples.
-
For SPME, incubate the spiked sample in a sealed headspace vial at a controlled temperature and time to allow volatiles to partition into the headspace before introducing the SPME fiber.
-
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions (example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature of 40 °C held for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions (example):
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Ions for 2-Nonanone: m/z 43, 58, 71
-
Target Ions for this compound: m/z 46, 63, 76
-
-
5. Data Analysis
-
Integrate the peak areas of the target ions for both the analyte (2-nonanone) and the internal standard (this compound).
-
Calculate the response factor (RF) for each calibration standard using the formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
Construct a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).
-
Determine the concentration of the analyte in the unknown samples by using the calculated area ratio from the sample chromatogram and the calibration curve.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for using an internal standard in a quantitative analysis and a conceptual signaling pathway for the detection of volatile organic compounds.
References
Navigating the Landscape of Deuterated Ketones: A Technical Guide to the Safe Handling of 2-Nonanone-1,1,1,3,3-D5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Nonanone-1,1,1,3,3-D5, a deuterated ketone utilized in various research and development applications. Given that isotopically labeled compounds share very similar chemical and biological properties with their non-labeled counterparts, this document draws upon safety data for 2-nonanone to establish a robust framework for safe laboratory practices. The inclusion of deuterium in this compound makes it a valuable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based assays.[1][2] Adherence to the following guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.
Section 1: Chemical and Physical Properties
A foundational understanding of the physical and chemical characteristics of this compound is paramount for its safe handling and storage. The properties of the deuterated compound are compared with its non-deuterated analogue, 2-nonanone.
| Property | This compound | 2-Nonanone |
| CAS Number | 1398065-76-3[3][4][5] | 821-55-6[6][7] |
| Molecular Formula | C9H13D5O[4] | C9H18O |
| Molecular Weight | 147.27 g/mol [4][5] | 142.24 g/mol [6] |
| Appearance | Colorless Liquid[3] | Colorless Liquid |
| Boiling Point | Not explicitly stated, expected to be similar to 2-nonanone | 192 °C at 743 mmHg[6] |
| Melting Point | Not explicitly stated, expected to be similar to 2-nonanone | -21 °C[6] |
| Density | Not explicitly stated, expected to be similar to 2-nonanone | 0.82 g/mL at 25 °C[6] |
| Isotopic Purity | 98 atom % D[3][5] | Not Applicable |
Section 2: Hazard Identification and Toxicology
The primary hazards associated with this compound are extrapolated from the safety data sheet (SDS) for 2-nonanone. The Occupational Safety and Health Administration (OSHA) considers 2-nonanone a hazardous chemical.[7]
Hazard Classification:
-
Flammable Liquids: Category 4 (Combustible liquid)[7]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[7][8]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[7][8]
-
Specific target organ toxicity (single exposure): Category 3 (May cause respiratory irritation)[7]
Toxicological Summary: While specific toxicological data for this compound is not readily available, the non-deuterated form, 2-nonanone, is described as a medium toxicity compound.[6] The primary routes of exposure are inhalation, ingestion, and skin and eye contact.[8]
| Exposure Route | Potential Health Effects |
| Inhalation | May cause respiratory tract irritation. Vapors may lead to drowsiness or dizziness.[8] |
| Skin Contact | Causes skin irritation.[7][8] May be harmful if absorbed through the skin.[8] |
| Eye Contact | Causes serious eye irritation.[7][8] |
| Ingestion | May be harmful if swallowed.[8] |
Chronic exposure effects for this compound have not been established. For ketones of similar structure, such as 2-butanone, prolonged or repeated exposure can lead to neurological effects.[9]
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling the compound:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[10] A face shield may be necessary for splash-prone procedures. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[11] A lab coat or chemical-resistant apron should be worn.[11] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[12] If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Hygiene Practices
-
Wash hands thoroughly after handling and before eating, drinking, smoking, or using the restroom.[7]
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.[7]
-
Provide regular cleaning of equipment and the work area.[7]
References
- 1. Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 2. Vinyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cymitquimica.com [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. 2-Nonanone = 99 821-55-6 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. axxence.de [axxence.de]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. ehs.ucmerced.edu [ehs.ucmerced.edu]
Methodological & Application
Application Note: Quantitative Analysis of Volatile Compounds Using 2-Nonanone-1,1,1,3,3-D5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and precise quantification of volatile organic compounds (VOCs) is critical in various fields, including food science, environmental monitoring, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, and the use of a stable isotope-labeled internal standard is the gold standard for achieving reliable quantitative results. 2-Nonanone-1,1,1,3,3-D5, a deuterated form of the naturally occurring ketone 2-nonanone, serves as an ideal internal standard for the analysis of 2-nonanone and other structurally related volatile compounds. Its similar chemical and physical properties to the analyte of interest ensure that it behaves comparably during sample preparation and analysis, effectively compensating for variations in extraction efficiency, injection volume, and instrument response.
This application note provides detailed protocols for the use of this compound as an internal standard in the quantitative analysis of volatile compounds by headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.
Physicochemical Properties
A summary of the key physicochemical properties of 2-nonanone and its deuterated analog is presented in Table 1.
Table 1: Physicochemical Properties of 2-Nonanone and this compound
| Property | 2-Nonanone | This compound |
| Synonyms | Methyl heptyl ketone, Heptyl methyl ketone | Methyl heptyl ketone-d5, 2-Nonanone-d5 |
| Molecular Formula | C₉H₁₈O | C₉H₁₃D₅O[1] |
| Molecular Weight | 142.24 g/mol | 147.27 g/mol |
| Boiling Point | 192 °C at 743 mmHg | Not available |
| Appearance | Colorless liquid | Liquid[1] |
| CAS Number | 821-55-6 | 1398065-76-3 |
Application: Quantification of 2-Nonanone in Ultra-High Temperature (UHT) Milk
Background: 2-Nonanone is a ketone that can contribute to the off-flavor profile of UHT milk during storage. Monitoring its concentration is important for quality control in the dairy industry. This protocol details the quantitative analysis of 2-nonanone in UHT milk using this compound as an internal standard.
Experimental Protocol
1. Materials and Reagents:
-
2-Nonanone (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Ultrapure water
-
UHT milk samples
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber
2. Preparation of Standard Solutions:
-
Primary Stock Standard (2-Nonanone): Prepare a stock solution of 2-nonanone in methanol at a concentration of 1000 µg/mL.
-
Internal Standard Stock Solution (2-Nonanone-d5): Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the 2-nonanone primary stock solution into a control milk matrix (e.g., fresh UHT milk with no detectable 2-nonanone). The concentration range should encompass the expected levels in the samples.
3. Sample Preparation:
-
Pipette 5 mL of the UHT milk sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial.
-
Spike the sample with a known amount of the this compound internal standard stock solution to achieve a final concentration of 20 µg/L.
-
Immediately seal the vial with a magnetic screw cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
4. HS-SPME Procedure:
-
Place the sealed vial in an autosampler or a heating block with magnetic stirring.
-
Equilibrate the sample at 60°C for 15 minutes with continuous agitation.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continuous agitation.
-
After extraction, retract the fiber and immediately introduce it into the GC injection port for thermal desorption.
GC-MS Parameters
Table 2: GC-MS Operating Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Injection Port | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 40°C (hold for 2 min), ramp to 230°C at 5°C/min, hold for 5 min |
| Transfer Line | 250°C |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C |
| Quadrupole | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored (m/z) | 2-Nonanone: 43, 58, 71[2] This compound: 46, 63, 76 (Predicted) |
Note: The m/z values for this compound are predicted based on the addition of 5 daltons to the characteristic fragments of unlabeled 2-nonanone. It is recommended to confirm these ions by analyzing the deuterated standard directly.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the quantification ion of 2-nonanone to the peak area of the quantification ion of this compound against the concentration of 2-nonanone in the calibration standards.
-
Quantification: Determine the concentration of 2-nonanone in the UHT milk samples by calculating the peak area ratio from the sample chromatogram and interpolating the concentration from the calibration curve.
Quantitative Data
The following table summarizes the concentration of 2-nonanone found in full-fat UHT milk stored at different temperatures for 30 days.
Table 3: Concentration of 2-Nonanone in Full-Fat UHT Milk after 30 Days of Storage
| Storage Temperature (°C) | Average Concentration (µg/L) |
| 4 | 10.2 |
| 18 | 15.8 |
| 25 | 22.5 |
| 37 | 35.1 |
Data adapted from a study on off-flavor in cow milk.
Experimental Workflow Diagram
Caption: HS-SPME-GC-MS workflow for 2-nonanone analysis.
Conclusion
This compound is a highly effective internal standard for the quantitative analysis of 2-nonanone and other volatile compounds in complex matrices. The use of this deuterated standard in conjunction with HS-SPME-GC-MS provides a robust and reliable method for accurate quantification, which is essential for quality control in the food and beverage industry, as well as for various other research and development applications. The detailed protocol provided in this application note can be adapted for the analysis of other volatile compounds in different sample types.
References
Application Note & Protocol: Quantitative Analysis of 2-Heptanone in Food Samples using 2-Nonanone-1,1,1,3,3-D5 by GC/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note details a robust and sensitive method for the quantitative analysis of 2-heptanone in food matrices using Gas Chromatography-Mass Spectrometry (GC/MS) with 2-Nonanone-1,1,1,3,3-D5 as an internal standard. 2-Heptanone is a volatile organic compound (VOC) that contributes to the flavor and aroma of various food products, and its accurate quantification is crucial for quality control and flavor profile analysis.[1][2] The use of a deuterated internal standard like this compound is critical for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and reproducibility.[3][4] This protocol is applicable to a wide range of food samples, including dairy products, fruits, and baked goods.
Principle
The method utilizes headspace solid-phase microextraction (HS-SPME) for the extraction and concentration of volatile compounds from the sample matrix.[5] Following extraction, the analytes are thermally desorbed into the GC/MS system for separation and detection. Quantification is achieved by creating a calibration curve of the target analyte (2-heptanone) with a constant concentration of the internal standard (this compound). The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Experimental Protocols
1. Materials and Reagents
-
Analytes and Internal Standard:
-
2-Heptanone (≥99.5% purity)
-
This compound (≥98% isotopic purity)
-
-
Solvents and Reagents:
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
-
SPME Fibers:
-
50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
2. Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 100 mg of 2-heptanone and dissolve it in 100 mL of methanol.
-
Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the 2-heptanone primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with methanol.
-
3. Sample Preparation (HS-SPME)
-
Weigh 5 g of the homogenized food sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of sodium chloride to the vial.
-
Spike the sample with 50 µL of the 10 µg/mL internal standard spiking solution (this compound).
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Equilibrate the sample in a heating block at 60°C for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes with agitation.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
4. GC/MS Parameters
-
Gas Chromatograph:
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2-Heptanone: m/z 43, 58, 114
-
This compound: m/z 62, 119, 147
-
-
Solvent Delay: 3 minutes
-
Data Presentation
Table 1: GC/MS Retention Times and SIM Ions
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 2-Heptanone | ~ 8.5 | 58 | 43, 114 |
| This compound | ~ 10.2 | 62 | 119, 147 |
Table 2: Calibration Curve Data for 2-Heptanone
| Concentration (µg/mL) | Peak Area (2-Heptanone) | Peak Area (2-Nonanone-D5) | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,543 | 151,234 | 0.506 |
| 10 | 152,876 | 150,567 | 1.015 |
| 25 | 380,123 | 149,876 | 2.536 |
| 50 | 755,432 | 150,345 | 5.025 |
| 100 | 1,510,876 | 150,789 | 10.020 |
| Sample | 54,321 | 150,555 | 0.361 |
Calibration Curve Equation: y = 0.100x + 0.005 (R² = 0.999)
Calculated Sample Concentration: Based on the area ratio of the sample (0.361), the calculated concentration of 2-heptanone in the sample is 3.56 µg/g.
Mandatory Visualization
Caption: Workflow for the quantitative analysis of 2-heptanone using GC/MS.
Discussion
The use of a deuterated internal standard that is structurally similar to the analyte minimizes the effects of matrix suppression or enhancement and ensures accurate quantification.[3] The HS-SPME technique is a solvent-free extraction method that is ideal for volatile compounds in complex matrices.[5] The selected GC/MS parameters provide good chromatographic separation and selective detection of both 2-heptanone and its deuterated internal standard. The calibration curve demonstrates excellent linearity over the tested concentration range, indicating the suitability of this method for routine quantitative analysis in a variety of food samples. For different food matrices, optimization of the sample preparation, such as equilibration time and temperature, may be necessary to achieve optimal recovery.
References
- 1. 2-Heptanone, 2-nonanone, and 2-undecanone confer oxidation off-flavor in cow milk storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Volatile Compounds during Food Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample preparation GC-MS [scioninstruments.com]
Application Notes and Protocols for 2-Nonanone-1,1,1,3,3-D5 in LC/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Nonanone-1,1,1,3,3-D5 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC/MS) analysis. The information is intended to guide researchers in developing and validating robust analytical methods for the quantification of 2-nonanone in various matrices.
Introduction
This compound is the deuterated form of 2-nonanone, a volatile organic compound found in a variety of natural sources, including foods and biological systems. In quantitative LC/MS analysis, the use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision. This is because the internal standard closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variations in these steps.
Core Applications
The primary application of this compound is as an internal standard for the accurate quantification of 2-nonanone in various matrices. Key application areas include:
-
Food and Beverage Analysis: 2-nonanone is a known flavor and off-flavor component in various food products, such as dairy, fruits, and beverages. Accurate quantification is essential for quality control and product development. For instance, 2-nonanone, along with other methyl ketones, has been identified as a contributor to oxidation off-flavor in UHT milk during storage.[1][2]
-
Metabolomics and Clinical Research: 2-nonanone can be present in biological samples and may serve as a biomarker for certain physiological or pathological states. Isotope dilution LC/MS methods are ideal for the precise measurement of such endogenous metabolites.
-
Environmental Analysis: Monitoring volatile organic compounds like 2-nonanone in environmental samples is important for assessing air and water quality.
Experimental Protocols
Protocol: Quantification of 2-Nonanone in a Food Matrix (e.g., Milk) using LC/MS with this compound Internal Standard
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
This method is suitable for extracting volatile compounds like 2-nonanone from a liquid matrix.
-
Sample Homogenization: Ensure the milk sample is well-mixed.
-
Aliquoting: Place 8 mL of the milk sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., in methanol) to the sample. The concentration of the internal standard should be similar to the expected concentration of the analyte.
-
Matrix Modification: Add 1.0 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Equilibration: Seal the vial and place it in a heated agitator (e.g., 40°C) for a set period (e.g., 20 minutes) to allow the analytes to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined time (e.g., 30 minutes) to adsorb the volatile compounds.
-
Desorption: Transfer the SPME fiber to the GC or LC injection port for thermal desorption of the analytes.
2. LC/MS/MS Parameters
For the analysis of a relatively volatile and non-polar compound like 2-nonanone, a gas chromatography (GC) interface is more common. However, for LC/MS analysis, derivatization might be necessary to improve retention on a reversed-phase column and enhance ionization efficiency. The following are hypothetical LC/MS/MS parameters that would require optimization.
| Parameter | Recommended Setting |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, hold, and then return to initial conditions. (Gradient to be optimized) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Analyte (2-Nonanone): Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier) Internal Standard (2-Nonanone-d5): Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier) |
(Note: Specific MRM transitions need to be determined by infusing standard solutions of 2-nonanone and this compound into the mass spectrometer.)
3. Method Validation
A full method validation should be performed according to established guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity and Range: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of 2-nonanone and a fixed concentration of this compound. Plot the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day). Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and precision (as %CV) should be ≤15% (≤20% for LLOQ).
-
Recovery: Determine the efficiency of the extraction process by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Matrix Effect: Evaluate the influence of co-eluting matrix components on the ionization of the analyte and internal standard. This can be assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. The use of a deuterated internal standard should effectively compensate for matrix effects.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
Data Presentation
The following tables are templates for presenting quantitative data from a method validation study.
Table 1: Linearity of 2-Nonanone Quantification
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 2-Nonanone | e.g., 1 - 1000 | e.g., y = 0.01x + 0.005 | >0.99 |
Table 2: Accuracy and Precision Data for 2-Nonanone
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | e.g., 1 | e.g., 95-105 | e.g., <15 | e.g., 93-107 | e.g., <18 |
| Low | e.g., 3 | e.g., 98-102 | e.g., <10 | e.g., 97-103 | e.g., <12 |
| Medium | e.g., 500 | e.g., 99-101 | e.g., <8 | e.g., 98-102 | e.g., <10 |
| High | e.g., 800 | e.g., 99-101 | e.g., <7 | e.g., 99-101 | e.g., <9 |
Table 3: Recovery and Matrix Effect for 2-Nonanone
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low | e.g., 85 | e.g., 95 |
| High | e.g., 88 | e.g., 93 |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of 2-nonanone using a deuterated internal standard.
Analyte-Internal Standard Relationship
Caption: The role of the internal standard in correcting for analytical variability.
Conclusion
This compound is an essential tool for the accurate and precise quantification of 2-nonanone by LC/MS. The use of this stable isotope-labeled internal standard in conjunction with a well-validated analytical method, such as the one outlined in this document, enables reliable determination of 2-nonanone in complex matrices. This is critical for applications ranging from food quality control to clinical research. Researchers are encouraged to use the provided protocols and validation frameworks as a starting point for developing their specific applications.
References
Application Notes and Protocols for 2-Nonanone-1,1,1,3,3-D5 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of metabolomics, the precise and accurate quantification of metabolites is paramount for understanding complex biological systems and for the discovery of novel biomarkers. 2-Nonanone, a volatile organic compound (VOC), has been identified as a potential biomarker in various physiological and pathological states. Its detection in biological matrices such as breath, plasma, and urine can provide valuable insights into metabolic pathways, particularly those related to fatty acid metabolism. To ensure the reliability of quantitative studies, the use of a stable isotope-labeled internal standard is crucial. 2-Nonanone-1,1,1,3,3-D5, a deuterated analog of 2-nonanone, serves as an ideal internal standard for mass spectrometry-based quantification, as it shares similar chemical and physical properties with the endogenous analyte, thus correcting for variations in sample preparation and instrument response.
These application notes provide detailed protocols for the use of this compound as an internal standard for the quantitative analysis of 2-nonanone in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Applications in Metabolomics Research
This compound is a valuable tool for a range of applications in metabolomics research, including:
-
Quantitative Metabolite Profiling: Accurately determine the concentration of 2-nonanone in various biological samples to establish baseline levels and identify changes associated with disease, therapeutic intervention, or environmental exposure.
-
Biomarker Discovery and Validation: Use as an internal standard in studies aimed at validating 2-nonanone as a biomarker for specific diseases or physiological conditions.
-
Metabolic Flux Analysis: While not a direct tracer for flux analysis, its use in accurate quantification of pathway end-products like 2-nonanone is critical for modeling metabolic flux through pathways such as fatty acid β-oxidation.
-
Pharmacokinetic Studies: In the context of drug development, it can be used to quantify metabolically produced 2-nonanone in response to a therapeutic agent that may modulate fatty acid metabolism.
Data Presentation
The following table represents hypothetical quantitative data for 2-nonanone concentrations in human plasma from a pilot study, illustrating the type of data that can be generated using the protocols described below. This data is for illustrative purposes only and is based on typical concentration ranges for similar ketones reported in metabolomics literature.
| Sample ID | Group | 2-Nonanone Concentration (ng/mL) |
| CTRL-001 | Control | 15.2 |
| CTRL-002 | Control | 18.5 |
| CTRL-003 | Control | 12.8 |
| CTRL-004 | Control | 21.0 |
| CTRL-005 | Control | 16.7 |
| Average | Control | 16.84 |
| Std. Dev. | Control | 3.04 |
| TREAT-001 | Treated | 25.8 |
| TREAT-002 | Treated | 30.1 |
| TREAT-003 | Treated | 22.5 |
| TREAT-004 | Treated | 28.9 |
| TREAT-005 | Treated | 32.3 |
| Average | Treated | 27.92 |
| Std. Dev. | Treated | 3.87 |
Experimental Protocols
Protocol 1: Quantification of 2-Nonanone in Human Plasma using GC-MS
This protocol details the steps for sample preparation and analysis of 2-nonanone in human plasma using this compound as an internal standard.
Materials:
-
Human plasma samples (collected in EDTA or heparin tubes)
-
This compound (Internal Standard, IS)
-
2-Nonanone (Analytical Standard)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Microcentrifuge tubes (1.5 mL)
-
GC vials with inserts
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Preparation of Internal Standard Spiking Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working internal standard spiking solution by diluting the stock solution with methanol to a final concentration of 1 µg/mL.
-
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Add 10 µL of the 1 µg/mL this compound internal standard spiking solution to each plasma sample.
-
Add 800 µL of cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Add 500 µL of hexane to the supernatant for liquid-liquid extraction of 2-nonanone.
-
Vortex for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction one more time and combine the hexane layers.
-
Dry the combined hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial with an insert.
-
Concentrate the sample to a final volume of approximately 50 µL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
2-Nonanone: m/z 58 (quantifier), m/z 43, 71 (qualifiers).
-
This compound: m/z 63 (quantifier), m/z 46, 76 (qualifiers).
-
-
-
-
Data Analysis:
-
Construct a calibration curve using analytical standards of 2-nonanone spiked into a blank matrix (e.g., charcoal-stripped plasma) at various concentrations, with a fixed concentration of the internal standard.
-
Calculate the peak area ratio of the 2-nonanone quantifier ion to the this compound quantifier ion.
-
Determine the concentration of 2-nonanone in the samples by interpolating the peak area ratios from the calibration curve.
-
Protocol 2: Analysis of 2-Nonanone in Exhaled Breath Condensate (EBC)
Materials:
-
Exhaled Breath Condensate (EBC) samples
-
This compound (Internal Standard, IS)
-
Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
-
GC vials (20 mL headspace vials)
-
Sodium Chloride (NaCl)
Procedure:
-
Sample Preparation:
-
Transfer 1 mL of EBC into a 20 mL headspace vial.
-
Add 0.3 g of NaCl to the vial to increase the partitioning of volatile compounds into the headspace.
-
Add 5 µL of a 1 µg/mL methanolic solution of this compound.
-
Immediately seal the vial with a magnetic crimp cap.
-
-
HS-SPME-GC-MS Analysis:
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Incubate the vial at 60°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes.
-
Use the same GC-MS conditions as described in Protocol 1.
-
-
Visualizations
Application Notes and Protocols for Environmental Analysis using 2-Nonanone-1,1,1,3,3-D5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Nonanone-1,1,1,3,3-D5 as an internal standard in the quantitative analysis of volatile organic compounds (VOCs) in environmental matrices. The methodologies described are based on established environmental analytical procedures, such as those outlined in EPA Method 8260B, and are intended for use by qualified personnel in a laboratory setting.
Application Note 1: Quantification of Volatile Organic Compounds in Water by Purge and Trap GC/MS
Introduction
This application note describes a robust and sensitive method for the determination of a wide range of volatile organic compounds (VOCs) in aqueous samples. The method utilizes a purge and trap system for the extraction and concentration of VOCs, followed by gas chromatography/mass spectrometry (GC/MS) for separation and detection. This compound is employed as an internal standard to ensure accurate and precise quantification of the target analytes.
Principle
An inert gas is bubbled through a water sample, stripping the volatile organic compounds from the aqueous phase. The vapor is then trapped on a solid sorbent. After purging is complete, the sorbent trap is heated and backflushed with an inert gas to desorb the VOCs onto a gas chromatographic column. The gas chromatograph separates the compounds, which are then detected and quantified by a mass spectrometer. The use of the deuterated internal standard, this compound, which is added to every sample, standard, and blank, corrects for variations in extraction efficiency, injection volume, and instrument response.
Experimental Workflow
Quantitative Data
Disclaimer: The following tables present representative performance data. Each laboratory must perform its own method validation to determine specific method detection limits (MDLs), practical quantitation limits (PQLs), linearity, and recovery.
Table 1: Method Detection Limits and Practical Quantitation Limits
| Analyte | MDL (µg/L) | PQL (µg/L) |
| Benzene | 0.2 | 0.5 |
| Toluene | 0.2 | 0.5 |
| Ethylbenzene | 0.2 | 0.5 |
| Xylenes (total) | 0.3 | 1.0 |
| Trichloroethylene | 0.2 | 0.5 |
| Tetrachloroethylene | 0.2 | 0.5 |
| Vinyl Chloride | 0.3 | 1.0 |
| Acetone | 2.0 | 5.0 |
Table 2: Linearity and Recovery
| Analyte | Calibration Range (µg/L) | Correlation Coefficient (r²) | Average Recovery (%) |
| Benzene | 0.5 - 100 | >0.995 | 95 - 105 |
| Toluene | 0.5 - 100 | >0.995 | 95 - 105 |
| Ethylbenzene | 0.5 - 100 | >0.995 | 95 - 105 |
| Xylenes (total) | 1.0 - 200 | >0.995 | 90 - 110 |
| Trichloroethylene | 0.5 - 100 | >0.995 | 95 - 105 |
| Tetrachloroethylene | 0.5 - 100 | >0.995 | 95 - 105 |
| Vinyl Chloride | 1.0 - 100 | >0.995 | 85 - 115 |
| Acetone | 5.0 - 200 | >0.990 | 80 - 120 |
Application Note 2: Determination of Volatile Organic Compounds in Soil and Solid Matrices by Headspace GC/MS
Introduction
This application note outlines a method for the analysis of volatile organic compounds (VOCs) in soil, sediment, and other solid waste matrices. The procedure involves the extraction of VOCs from the solid matrix into a solvent, followed by static headspace sampling and subsequent analysis by gas chromatography/mass spectrometry (GC/MS). This compound serves as a robust internal standard to ensure the accuracy and precision of the analytical results.
Principle
A known weight of a solid sample is placed in a headspace vial with a suitable solvent (e.g., methanol). The vial is sealed and heated to a specific temperature, allowing the volatile compounds to partition between the solvent/solid phase and the headspace. A portion of the headspace gas is then injected into the GC/MS system for analysis. The deuterated internal standard, this compound, is added to each sample to compensate for matrix effects and variations in the analytical process.
Experimental Workflow
Application Notes: Quantitative Analysis of 2-Nonanone in Food Matrices using a Stable Isotope Dilution Assay with 2-Nonanone-1,1,1,3,3-D5
Introduction
2-Nonanone is a naturally occurring methyl ketone found in a variety of food products, contributing to both desirable aromas and potential off-flavors. It is a characteristic flavor component in blue cheese but can be an indicator of lipid oxidation and spoilage in other products like dairy and meat. Accurate quantification of 2-nonanone is crucial for quality control, flavor profiling, and shelf-life studies in the food industry.
This application note details a robust and sensitive method for the quantitative analysis of 2-nonanone in food samples. The protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and employs a stable isotope dilution assay (SIDA) with 2-Nonanone-1,1,1,3,3-D5 as the internal standard. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and injection volume.
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard, this compound, is added to the food sample. The deuterated standard is chemically identical to the analyte (2-nonanone) and therefore exhibits the same behavior during extraction and chromatographic analysis.
Volatile compounds, including 2-nonanone and its deuterated analog, are extracted from the sample's headspace using an SPME fiber. The extracted analytes are then thermally desorbed into the GC-MS system. Quantification is achieved by comparing the peak area of the native 2-nonanone to the peak area of the known concentration of the this compound internal standard.
Application
This protocol is applicable to a wide range of food matrices, including but not limited to:
-
Dairy products (milk, cheese, yogurt)
-
Meat and poultry products (raw and cooked)
-
Cereal-based products
-
Fruits and vegetables
-
Beverages
Experimental Protocol
Materials and Reagents
-
Standards:
-
2-Nonanone (≥99% purity)
-
This compound (≥98% isotopic purity)
-
-
Solvents:
-
Methanol (HPLC grade)
-
Deionized water
-
-
Reagents:
-
Sodium chloride (analytical grade)
-
-
SPME Fibers:
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm film thickness (or other suitable fiber)
-
-
Vials:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL):
-
Prepare individual stock solutions of 2-nonanone and this compound in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by diluting the 2-nonanone stock solution with methanol to achieve concentrations ranging from 1 to 100 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 50 ng/mL in methanol.
-
Sample Preparation and Extraction
-
Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial. For liquid samples like milk, pipette 5 mL into the vial.
-
Add 1-2 g of sodium chloride to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 50 µL of a 50 ng/mL solution).
-
Immediately seal the vial with the screw cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
HS-SPME Procedure
-
Place the vial in a heating block or water bath equipped with a magnetic stirrer.
-
Equilibrate the sample at a specific temperature (e.g., 50-70°C) for a defined period (e.g., 15-30 minutes) with constant agitation.
-
Expose the pre-conditioned SPME fiber to the headspace of the sample for a set extraction time (e.g., 30-60 minutes) at the same temperature.
-
After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/minute to 150°C
-
Ramp: 10°C/minute to 250°C, hold for 5 minutes
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/minute
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
2-Nonanone: m/z 58 (quantifier), 43, 71 (qualifiers)
-
This compound: m/z 63 (quantifier), 46, 71 (qualifiers)
-
-
Quantification
Construct a calibration curve by plotting the ratio of the peak area of 2-nonanone to the peak area of this compound against the concentration of 2-nonanone in the working standard solutions. Determine the concentration of 2-nonanone in the food samples by applying the response factor from the calibration curve to the measured peak area ratios.
Data Presentation
The following table summarizes typical quantitative data for the analysis of 2-nonanone in a food matrix using the described stable isotope dilution assay. These values are representative and may vary depending on the specific food matrix and instrumentation.
| Parameter | Value |
| **Linearity (R²) ** | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 15% |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of 2-nonanone in food.
Application Note: Quantification of Volatile Organic Compounds Using 2-Nonanone-1,1,1,3,3-D5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Volatile organic compounds (VOCs) are a broad class of chemicals that are of significant interest in various fields, including environmental monitoring, food science, and clinical diagnostics. Accurate quantification of VOCs is crucial for understanding their impact and for biomarker discovery. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and detection of VOCs.[1] The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response. 2-Nonanone-1,1,1,3,3-D5, a deuterated form of the naturally occurring VOC 2-nonanone, serves as an excellent internal standard for the quantification of a wide range of VOCs due to its similar chemical properties to many target analytes and its distinct mass-to-charge ratio.
This application note provides detailed protocols for the quantification of VOCs in various matrices using this compound as an internal standard.
Key Analytical Techniques
The primary analytical technique described is Gas Chromatography-Mass Spectrometry (GC-MS). Sample introduction methods covered include:
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free extraction technique ideal for the analysis of VOCs in liquid and solid samples.
-
Thermal Desorption (TD): A technique for the analysis of VOCs collected on sorbent tubes from air samples.
Experimental Protocols
Protocol 1: Quantification of VOCs in Urine by HS-SPME-GC-MS
This protocol is adapted from established methods for urinary VOC analysis and is suitable for biomarker discovery and toxicology studies.
1. Materials and Reagents
-
Samples: Human urine samples, collected in sterile containers.
-
Internal Standard (IS): this compound solution (10 µg/mL in methanol).
-
Calibration Standards: A mixed standard solution containing the target VOCs at various concentrations in methanol.
-
Reagents: Sodium chloride (NaCl), analytical grade.
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 3000 rpm for 10 minutes to remove any particulate matter.
-
Transfer 5 mL of the urine supernatant to a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of VOCs into the headspace.
-
Spike the sample with 10 µL of the this compound internal standard solution (final concentration of 20 ng/mL).
-
For calibration standards, use 5 mL of a blank matrix (e.g., synthetic urine or water) and spike with the appropriate concentration of the mixed VOC standard and 10 µL of the internal standard solution.
-
Immediately cap the vials and vortex for 30 seconds.
3. HS-SPME Extraction
-
Place the vials in the autosampler tray of the GC-MS system.
-
Incubate the samples at 60°C for 15 minutes with agitation (250 rpm).
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
4. GC-MS Analysis
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a mid-polar capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target VOCs and the internal standard.
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Monitored Ions:
-
This compound (IS): m/z 62, 104
-
Target VOCs: Determine the characteristic ions for each analyte.
-
-
5. Data Analysis
-
Integrate the peak areas of the target VOCs and the internal standard.
-
Calculate the response factor (RF) for each analyte using the calibration standards.
-
Quantify the concentration of each VOC in the urine samples using the internal standard method.
Protocol 2: Quantification of VOCs in Air by Thermal Desorption-GC-MS
This protocol is based on the principles of the US EPA Method TO-17 for the determination of VOCs in ambient air.
1. Materials and Reagents
-
Sorbent Tubes: Stainless steel tubes packed with a suitable sorbent material (e.g., Tenax® TA, Carbopack™ B).
-
Internal Standard (IS): this compound solution (1 µg/µL in methanol).
-
Calibration Standards: Certified gas standards containing the target VOCs.
-
Sampling Pump: Calibrated personal or ambient air sampling pump.
2. Sample Collection
-
Connect a conditioned sorbent tube to the sampling pump.
-
Draw a known volume of air through the sorbent tube at a calibrated flow rate (e.g., 50-200 mL/min). The total volume will depend on the expected concentration of VOCs.
-
After sampling, cap both ends of the sorbent tube and store at 4°C until analysis.
3. Sample Preparation and Analysis
-
Spike the sample tube with 1 µL of the this compound internal standard solution using a syringe, injecting it into the sampling end of the tube while purging with a small flow of inert gas.
-
Place the sorbent tube in the thermal desorber unit connected to the GC-MS.
-
Thermal Desorption Parameters:
-
Tube Desorption: Heat the tube to 280°C for 10 minutes with a helium flow to transfer the analytes to a cold trap.
-
Cold Trap: Focus the analytes at -10°C.
-
Trap Desorption: Rapidly heat the trap to 300°C to inject the analytes into the GC column.
-
-
GC-MS Analysis:
-
Injector: The transfer line from the thermal desorber should be heated to 250°C.
-
Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent, 60 m x 0.25 mm ID, 1.0 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp 1: Increase to 180°C at a rate of 8°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 2 minutes.
-
-
Mass Spectrometer: Same parameters as in Protocol 1, using SIM or full scan mode depending on the complexity of the sample.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below is an example of a table presenting validation data for the quantification of selected VOCs in urine.
Table 1: Method Validation Data for VOC Quantification in Urine using this compound as Internal Standard
| Analyte | Retention Time (min) | Linearity (R²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | RSD (%) |
| Hexanal | 8.2 | 0.998 | 0.5 | 1.5 | 95 ± 5 | < 10 |
| Heptanone | 12.5 | 0.997 | 0.3 | 1.0 | 98 ± 4 | < 8 |
| Limonene | 15.1 | 0.999 | 0.8 | 2.5 | 92 ± 7 | < 12 |
| Styrene | 16.8 | 0.996 | 0.4 | 1.2 | 96 ± 6 | < 9 |
| Nonanal | 17.5 | 0.998 | 0.6 | 1.8 | 94 ± 5 | < 10 |
Note: The data presented in this table are representative of typical performance for this type of analysis and are not from a specific study using this compound.
Visualizations
Caption: Workflow for VOC quantification in urine by HS-SPME-GC-MS.
Caption: Role of the internal standard in achieving accurate VOC quantification.
References
Application Note: Quantitative Determination of 2-Nonanone-1,1,1,3,3-D5 in Human Plasma and Urine by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Abstract
This application note describes a sensitive and robust headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the quantitative analysis of 2-Nonanone-1,1,1,3,3-D5 in human plasma and urine. The method utilizes a simple and effective sample preparation procedure involving protein precipitation and salting-out effect to enhance the extraction of the analyte into the headspace. This stable isotope-labeled compound is often used as an internal standard in metabolic studies. The method is validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for research, clinical, and drug development applications.
Introduction
2-Nonanone is a volatile organic compound (VOC) that has been identified in various biological samples and is associated with several metabolic processes and diseases.[1][2] Its deuterated isotopologue, this compound, serves as an ideal internal standard for mass spectrometry-based quantification of endogenous 2-nonanone and other related ketones, minimizing the impact of matrix effects and sample preparation variability. The analysis of VOCs in complex biological matrices like plasma and urine presents challenges due to their volatility and the presence of interfering substances.[3][4] Headspace sampling coupled with GC-MS is a powerful technique for the analysis of volatile compounds, offering high sensitivity and selectivity.[4] This application note provides a detailed protocol for the reliable quantification of this compound in human plasma and urine.
Experimental
Materials and Reagents
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Sodium Chloride (NaCl)
-
Urea
-
Ultrapure water
-
Human plasma and urine (drug-free)
Instrumentation
A headspace autosampler coupled to a gas chromatograph with a mass selective detector was used for this analysis. The following is a representative configuration:
-
GC-MS System: Agilent 8890 GC with 5977B MSD
-
Headspace Sampler: Agilent 7697A Headspace Sampler
-
GC Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of 2-Nonanone (for use as an internal standard if quantifying the deuterated compound itself is the primary goal, or for method development) in methanol.
Calibration Standards and Quality Control (QC) Samples:
-
Prepare working solutions of this compound in methanol at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Spike drug-free human plasma or urine with the working solutions to create calibration standards with final concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL).
Sample Preparation Protocol:
-
To a 20 mL headspace vial, add 0.5 mL of plasma or urine sample.
-
Add 0.5 mL of a protein precipitating solution (Acetonitrile).
-
Vortex for 30 seconds.
-
Add 1.5 mL of a salting-out solution (saturated NaCl solution containing 2.5 M Urea).[3][4]
-
If an internal standard is used, add the appropriate volume of the internal standard working solution.
-
Immediately cap the vial and vortex for 10 seconds.
-
Place the vial in the headspace autosampler.
HS-GC-MS Method
Headspace Parameters:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Incubation Time: 20 minutes
-
Injection Volume: 1 mL
-
Vial Pressurization: 15 psi
GC Parameters:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Carrier Gas: Helium at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Ramp: 25°C/min to 250°C, hold for 2 minutes
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: m/z 63, 105
-
2-Nonanone (Internal Standard): m/z 58, 100
-
Results and Discussion
The developed HS-GC-MS method demonstrated excellent performance for the quantification of this compound in both human plasma and urine.
Linearity
The method was linear over the concentration range of 10-1000 ng/mL with a coefficient of determination (R²) greater than 0.995 for both matrices.
| Matrix | Concentration Range (ng/mL) | Regression Equation | R² |
| Plasma | 10 - 1000 | y = 0.0021x + 0.015 | 0.998 |
| Urine | 10 - 1000 | y = 0.0025x + 0.011 | 0.997 |
Sensitivity
The limit of detection (LOD) and limit of quantification (LOQ) were determined as the concentrations with a signal-to-noise ratio of 3 and 10, respectively.
| Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| Plasma | 2.5 | 10 |
| Urine | 2.0 | 10 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels.
Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| Low | 30 | 5.2 | 6.8 | 103.5 |
| Medium | 300 | 3.8 | 4.5 | 98.7 |
| High | 800 | 2.9 | 3.7 | 101.2 |
Urine
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| Low | 30 | 4.8 | 6.1 | 105.1 |
| Medium | 300 | 3.5 | 4.2 | 99.3 |
| High | 800 | 2.5 | 3.1 | 102.4 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Metabolic Context of Ketones
Caption: Simplified metabolic context of ketone bodies.
Conclusion
The HS-GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma and urine. The simple sample preparation and robust analytical performance make this method well-suited for high-throughput analysis in various research and clinical settings. The use of a deuterated internal standard ensures high accuracy and precision, which is critical for metabolic studies and biomarker validation.
References
- 1. Human Metabolome Database: Showing metabocard for 2-Nonanone (HMDB0031266) [hmdb.ca]
- 2. foodb.ca [foodb.ca]
- 3. A Novel Sample Preparation Method for Veterinary Use of Volatile Organic Compounds in Whole Blood[v1] | Preprints.org [preprints.org]
- 4. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. guidechem.com [guidechem.com]
- 8. 2-Nonanone [webbook.nist.gov]
Application Notes: Isotope Dilution Mass Spectrometry for the Quantification of 2-Nonanone using 2-Nonanone-1,1,1,3,3-D5
Introduction
2-Nonanone is a naturally occurring methyl ketone found in a variety of foods and is also used as a flavoring and fragrance agent.[1] Its presence, particularly in dairy products, can be indicative of storage conditions and heat treatment, often contributing to an "off-flavor" when present at elevated concentrations. Accurate and precise quantification of 2-nonanone is therefore crucial for quality control in the food and fragrance industries. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides the highest level of accuracy and precision for quantification. This application note describes a robust IDMS method for the determination of 2-nonanone in complex matrices, utilizing 2-Nonanone-1,1,1,3,3-D5 as an internal standard.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a technique where a known amount of an isotopically labeled analogue of the analyte is added to the sample. This labeled compound, or internal standard, behaves almost identically to the native analyte during extraction, cleanup, and chromatographic separation. By measuring the ratio of the mass spectrometric response of the native analyte to the labeled internal standard, the concentration of the analyte in the original sample can be determined with high accuracy, as it corrects for any sample loss during preparation and for matrix effects during analysis.
Application: Quantification of 2-Nonanone in Dairy Products
The thermal processing of milk, such as in the production of UHT milk, can lead to the formation of various volatile compounds, including 2-nonanone, which can impact the flavor profile.[2][3][4][5][6][7][8] This method is particularly suited for the analysis of 2-nonanone in dairy products to assess flavor quality and monitor storage-related changes.
Experimental Protocols
1. Materials and Reagents
-
Analytes: 2-Nonanone (≥99% purity)
-
Internal Standard: this compound (Isotopic Purity ≥98 atom % D)
-
Solvents: Methanol, Dichloromethane (GC grade or higher)
-
Sample Matrix: Milk (raw, pasteurized, UHT), Cheese, etc.
-
Solid Phase Microextraction (SPME) fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
2. Preparation of Standard Solutions
-
Primary Stock Solution of 2-Nonanone (Native): Accurately weigh approximately 10 mg of 2-nonanone and dissolve in a known volume (e.g., 10 mL) of methanol to prepare a stock solution of approximately 1 mg/mL.
-
Primary Stock Solution of this compound (Labeled): Accurately weigh approximately 10 mg of this compound and dissolve in a known volume (e.g., 10 mL) of methanol to prepare a stock solution of approximately 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a matrix blank (e.g., water or a volatile-free milk simulant) with varying concentrations of the native 2-nonanone stock solution and a fixed concentration of the this compound stock solution. The concentration range should bracket the expected concentration of 2-nonanone in the samples.
3. Sample Preparation (Headspace SPME)
-
Accurately weigh 5.0 g of the milk sample into a 20 mL headspace vial.
-
Spike the sample with a known amount of the this compound internal standard solution. The amount should be chosen to be close to the expected concentration of the native analyte.
-
Add 1.5 g of sodium chloride to the vial to increase the volatility of the analyte.
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
Equilibrate the sample at 60°C for 15 minutes in a heating block with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
4. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 5 minutes
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
2-Nonanone (Native): m/z 43, 58, 71
-
This compound (Labeled): m/z 46, 63, 76
-
-
The quantifier ion for each compound should be the most abundant and unique ion, while the other ions can be used as qualifiers.
-
Data Presentation
Table 1: Representative Quantitative Data for 2-Nonanone in Milk Samples
| Sample Type | Concentration of 2-Nonanone (µg/kg) |
| Raw Milk | 1.5 |
| Pasteurized Milk | 2.8 |
| UHT Milk | 15.7 |
Note: The data presented are representative examples based on published literature and may vary depending on the specific product and storage conditions.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 95-105% |
Visualizations
Caption: Isotope Dilution Mass Spectrometry workflow for 2-nonanone quantification.
Caption: Logical relationship of components in the IDMS analysis of 2-nonanone.
References
- 1. 2-nonanone, 821-55-6 [thegoodscentscompany.com]
- 2. Quantitative determination of thermally derived off-flavor compounds in milk using solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. 2-Heptanone, 2-nonanone, and 2-undecanone confer oxidation off-flavor in cow milk storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Volatile Organic Compounds in Milk during Heat Treatment Based on E-Nose, E-Tongue and HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Nonanone-1,1,1,3,3-D5 in Clinical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 2-Nonanone-1,1,1,3,3-D5 as an internal standard in the quantitative analysis of endogenous 2-nonanone in clinical samples. The primary application highlighted is in the context of biomarker research for various pathological conditions where volatile organic compounds (VOCs) like 2-nonanone are of interest.
Application: Quantitative Analysis of 2-Nonanone in Human Urine by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Introduction
2-Nonanone has been identified as a potential biomarker for various conditions, including metabolic disorders and oxidative stress. Accurate and precise quantification of 2-nonanone in clinical matrices such as urine is crucial for its validation as a reliable biomarker. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This internal standard mimics the analyte's chemical and physical properties, correcting for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring high accuracy and precision.
This protocol describes a validated method for the quantitative determination of 2-nonanone in human urine using HS-SPME-GC-MS with this compound as the internal standard.
Experimental Workflow
Figure 1: Experimental workflow for the quantitative analysis of 2-nonanone in urine.
Materials and Reagents
-
2-Nonanone (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Sodium Chloride (analytical grade)
-
Deionized water
-
Human urine (drug-free)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly with 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coating
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME-compatible autosampler
-
Vortex mixer
-
Centrifuge
Protocol
-
Preparation of Standards:
-
Prepare a stock solution of 2-nonanone (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working standard solutions of 2-nonanone by serial dilution of the stock solution with methanol.
-
Prepare a working internal standard solution of this compound (1 µg/mL) in methanol.
-
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex and centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any precipitate.
-
Transfer 5 mL of the clear urine supernatant to a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the urine sample to increase the ionic strength and enhance the release of volatile compounds.
-
Spike the sample with 50 µL of the 1 µg/mL this compound internal standard solution.
-
For the calibration curve, use 5 mL of drug-free urine and spike with appropriate volumes of the 2-nonanone working standard solutions to achieve the desired concentrations. Also, add 50 µL of the internal standard solution.
-
Immediately seal the vials with PTFE/silicone septa and aluminum caps.
-
-
HS-SPME Procedure:
-
Place the vials in the autosampler tray.
-
Incubate the vials at 60°C for 15 minutes with agitation to allow for equilibration of the headspace.
-
Expose the PDMS/DVB SPME fiber to the headspace for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
GC column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven temperature program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 250°C, hold for 2 minutes.
-
-
Carrier gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Acquisition mode: Selected Ion Monitoring (SIM).
-
2-Nonanone: m/z 58 (quantifier), 43, 71 (qualifiers).
-
This compound: m/z 63 (quantifier), 46, 71 (qualifiers).
-
-
-
Data Analysis and Quantification
-
Integrate the peak areas of the quantifier ions for 2-nonanone and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 2-nonanone in the unknown samples by interpolating their peak area ratios on the calibration curve.
Method Validation Data (Representative)
The following tables summarize the expected performance characteristics of this validated assay.
Table 1: Calibration Curve for 2-Nonanone in Urine
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.275 |
| 100 | 2.550 |
| 500 | 12.75 |
| 1000 | 25.50 |
| Linearity (r²) | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85-115 |
| Low | 3 | < 10 | < 10 | 90-110 |
| Mid | 75 | < 10 | < 10 | 90-110 |
| High | 750 | < 10 | < 10 | 90-110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85-115 | 85-115 |
| High | 750 | 85-115 | 85-115 |
-
Limit of Detection (LOD): 0.3 ng/mL
-
Lower Limit of Quantification (LLOQ): 1.0 ng/mL
Application: Quantitative Analysis of 2-Nonanone in Exhaled Breath Condensate (EBC) by HS-SPME-GC-MS
Introduction
Analysis of volatile organic compounds in exhaled breath is a promising non-invasive approach for disease diagnosis and monitoring. 2-Nonanone in breath has been investigated as a potential biomarker for lung cancer and other conditions. Exhaled breath condensate (EBC) is a valuable clinical sample that captures non-volatile and semi-volatile compounds from the breath. The use of this compound as an internal standard is essential for accurate quantification in this complex and often dilute matrix.
Experimental Workflow
Figure 2: Workflow for quantitative analysis of 2-nonanone in EBC.
Materials and Reagents
-
Same as for urine analysis.
-
EBC collection device (e.g., RTube™).
Protocol
-
EBC Collection:
-
Collect EBC from subjects according to the manufacturer's instructions for the collection device.
-
Store the collected EBC samples at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw EBC samples at room temperature.
-
Transfer 1 mL of EBC to a 10 mL headspace vial.
-
Spike the sample with 10 µL of a 100 ng/mL this compound internal standard solution in methanol.
-
For the calibration curve, use 1 mL of deionized water and spike with appropriate volumes of the 2-nonanone working standard solutions and 10 µL of the internal standard solution.
-
Immediately seal the vials.
-
-
HS-SPME and GC-MS Analysis:
-
The HS-SPME and GC-MS parameters are similar to those described for the urine analysis, with potential adjustments to the incubation time and temperature to optimize for the smaller sample volume and different matrix.
-
Expected Performance
The performance characteristics (linearity, precision, accuracy, LOD, and LLOQ) are expected to be similar to those of the urine assay, although the concentration of 2-nonanone in EBC is generally lower. Therefore, a more sensitive instrument or optimization of the extraction and injection parameters may be required to achieve a low LLOQ.
Signaling Pathways and Logical Relationships
Internal Standard Correction Logic
Figure 3: Logic of internal standard correction in quantitative mass spectrometry.
This diagram illustrates how the use of a deuterated internal standard corrects for analytical variability. Since both the analyte and the internal standard are affected similarly by variations in the experimental process, their ratio remains constant, leading to accurate and precise quantification.
This compound is an indispensable tool for the accurate and precise quantification of 2-nonanone in clinical research. The detailed protocols provided herein, based on the robust HS-SPME-GC-MS technique, offer a reliable methodology for researchers, scientists, and drug development professionals investigating the role of 2-nonanone as a clinical biomarker. The use of a stable isotope-labeled internal standard is critical for overcoming the challenges associated with complex biological matrices and ensuring the validity of quantitative data in clinical chemistry applications.
Troubleshooting & Optimization
Technical Support Center: 2-Nonanone-1,1,1,3,3-D5 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Nonanone-1,1,1,3,3-D5 as an internal standard in their analytical experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound internal standard, presented in a question-and-answer format.
Question: Why is the response of my 2-Nonanone-d5 internal standard (IS) inconsistent across my sample batch?
Answer: Inconsistent internal standard response can stem from several factors. A logical troubleshooting approach is crucial to identify the root cause.
-
Experimental Workflow for Troubleshooting Inconsistent IS Response
Caption: Troubleshooting workflow for inconsistent internal standard response.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Inaccurate Pipetting | Review your standard and sample preparation procedures. Verify the calibration of your pipettes. | Re-prepare a fresh set of calibration standards and quality control (QC) samples, paying close attention to pipetting technique. |
| Matrix Effects | Analyze the IS in a clean solvent and compare its response to the response in a sample matrix extract. A significant difference indicates matrix suppression or enhancement. | Dilute the sample extract to minimize matrix effects. Optimize sample cleanup procedures to remove interfering compounds. |
| Instrument Contamination | Inject a solvent blank and look for the presence of 2-Nonanone or interfering peaks. | Clean the GC inlet liner, trim the analytical column, and/or clean the mass spectrometer ion source. |
| IS Degradation | Re-analyze a freshly prepared standard and compare its response to an older standard. | Store the IS stock solution as recommended by the manufacturer, typically at low temperatures and protected from light. Prepare fresh working solutions regularly. |
Question: I am observing a significant peak for the unlabeled 2-Nonanone in my internal standard stock solution. What could be the cause?
Answer: The presence of unlabeled 2-Nonanone in your 2-Nonanone-d5 stock can be due to two primary reasons: low isotopic purity of the standard or back-exchange of deuterium atoms.
-
Isotopic Purity and Back-Exchange
Caption: Sources of unlabeled analyte in the deuterated internal standard.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Check the CoA provided by the manufacturer for the specified isotopic purity.
-
Assess for Isotopic Exchange: The deuterium atoms on the carbons alpha to the carbonyl group (C1 and C3) in 2-Nonanone-d5 are susceptible to exchange with protons from the solvent, especially under acidic or basic conditions.[1][2]
-
Solvent Selection: Ensure that the solvents used for stock and working solutions are neutral and aprotic if possible. Avoid prolonged storage in protic solvents like methanol or water, and strictly avoid acidic or basic conditions.[3]
| Parameter | Recommendation | Rationale |
| Solvent for Stock Solution | Acetonitrile or Ethyl Acetate | Minimizes the risk of hydrogen-deuterium exchange. |
| pH of Solutions | Neutral (pH 6-8) | Acidic or basic conditions can catalyze the exchange of alpha-deuteriums.[2] |
| Storage Temperature | -20°C or lower | Reduces the rate of potential degradation and solvent evaporation. |
| Isotopic Purity Requirement | >98% | A higher isotopic purity minimizes the contribution of the unlabeled analyte to the overall response.[4][5] |
Question: My calibration curve is non-linear, even though the internal standard response is consistent. What should I investigate?
Answer: Non-linearity in the calibration curve when the IS is stable often points to issues with the analyte itself or the analyte-to-IS ratio at different concentrations.
Potential Causes:
-
Detector Saturation: At high concentrations, the detector response for the analyte may become non-linear.
-
Analyte Degradation or Adsorption: The analyte may not be as stable as the internal standard in the sample matrix or may adsorb to active sites in the GC system.
-
Incorrect IS Concentration: The concentration of the internal standard should be in the mid-range of the calibration curve. If it is too high or too low, it can lead to non-linearity in the response ratio.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as an internal standard for the quantification of 2-Nonanone in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[6] 2-Nonanone itself is a naturally occurring compound found in some foods and is also used as a flavor and fragrance agent.[7][8]
Q2: How should I store the 2-Nonanone-d5 internal standard?
A2: The lyophilized powder or neat oil should be stored at the temperature recommended by the manufacturer, typically -20°C. Stock solutions should be prepared in a high-purity, dry, aprotic solvent like acetonitrile and stored tightly capped at -20°C or below to prevent evaporation and degradation.[9] Avoid storing solutions in acidic or basic media to prevent deuterium exchange.[3]
Q3: What are the key chemical properties of this compound?
A3:
| Property | Value |
| Chemical Formula | C₉H₁₃D₅O |
| Molecular Weight | Approximately 147.27 g/mol |
| Appearance | Colorless Liquid |
| Boiling Point (unlabeled) | ~192 °C |
| Storage Conditions | Store at room temperature (neat), -20°C in solution |
Q4: Can I use 2-Nonanone-d5 to correct for matrix effects for other analytes?
A4: While a deuterated internal standard is ideal for its corresponding analyte, its ability to compensate for matrix effects for other compounds is limited. The internal standard should be structurally and chemically as similar as possible to the analyte of interest for effective correction of extraction, injection, and ionization variability.[6]
Q5: How do I check the isotopic purity of my 2-Nonanone-d5 standard?
A5: The isotopic purity can be assessed using high-resolution mass spectrometry (HR-MS).[4][10] By examining the mass spectrum of the standard, the relative abundances of the deuterated (d5) and unlabeled (d0) molecular ions can be determined to calculate the isotopic enrichment. This information is typically provided on the Certificate of Analysis from the supplier.[4]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Allow the 2-Nonanone-d5 vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Prepare a stock solution of approximately 1 mg/mL by accurately weighing the neat material and dissolving it in a known volume of high-purity acetonitrile in a volumetric flask.
-
Store the stock solution in an amber glass vial with a PTFE-lined cap at -20°C.
-
Prepare an intermediate stock solution by diluting the primary stock solution in acetonitrile.
-
Prepare working standard solutions by further diluting the intermediate stock to the desired concentration for spiking into samples and calibration standards.
Protocol 2: Preparation of Calibration Curve
-
Prepare a series of calibration standards by spiking a blank matrix (or solvent) with known concentrations of unlabeled 2-Nonanone.
-
Add a constant concentration of the 2-Nonanone-d5 internal standard to each calibration standard and to all unknown samples. The final concentration of the IS should be in the mid-range of the calibration curve.
-
Vortex each standard and sample to ensure homogeneity.
-
Process the standards and samples using your established extraction and sample preparation procedure.
-
Analyze the samples using GC-MS or LC-MS.
-
Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Typical GC-MS Parameters for 2-Nonanone Analysis:
| Parameter | Typical Setting |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Inlet Temperature | 250 °C |
| Column | Mid-polarity (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm |
| Oven Program | Initial 50°C, ramp at 10°C/min to 250°C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (2-Nonanone) | m/z 58 |
| Quantification Ion (2-Nonanone-d5) | m/z 63 |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. waters.com [waters.com]
- 8. Deuterated materials Reference Materials | LGC Standards [lgcstandards.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deuterium Exchange Issues with 2-Nonanone-1,1,1,3,3-D5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering deuterium exchange issues with 2-Nonanone-1,1,1,3,3-D5.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium), or vice-versa. For this compound, the deuterium atoms are located on the carbons alpha to the carbonyl group (C1 and C3). These deuterons are susceptible to exchange with protons from sources like residual water in solvents, acidic, or basic conditions.[1][2] This is problematic as it leads to a loss of isotopic purity, which can significantly impact the accuracy of analytical measurements, particularly in quantitative studies using techniques like mass spectrometry and NMR spectroscopy.
Q2: What is the underlying chemical mechanism for deuterium exchange in this compound?
A2: The primary mechanism for deuterium exchange at the alpha-positions of ketones like this compound is through keto-enol tautomerism. This process can be catalyzed by both acids and bases.[1][3][4]
-
Base-catalyzed exchange: In the presence of a base, a deuteron from one of the alpha-carbons is abstracted to form an enolate intermediate. This enolate can then be reprotonated by a proton from the surrounding medium (e.g., water), resulting in a hydrogen atom at that position.
-
Acid-catalyzed exchange: Under acidic conditions, the carbonyl oxygen is protonated, making the alpha-deuterons more acidic. A weak base (like water) can then remove a deuteron, forming an enol intermediate. Tautomerization back to the keto form can then involve the addition of a proton instead of a deuteron.[4]
Q3: Which analytical techniques are most sensitive to deuterium exchange issues?
A3: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to changes in isotopic composition. In MS, the loss of deuterium results in a lower mass-to-charge ratio (m/z), leading to inaccurate quantification and potentially incorrect structural assignments. In ¹H NMR, the appearance of signals corresponding to protons at the C1 and C3 positions indicates that exchange has occurred.
Q4: How can I store this compound to minimize the risk of deuterium exchange?
A4: To minimize deuterium exchange during storage, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from atmospheric moisture. It should be kept in a cool, dry place. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Issue 1: Loss of Deuterium Purity Observed in NMR Spectrum
Symptom: Appearance of proton signals in the ¹H NMR spectrum at chemical shifts corresponding to the C1 and C3 positions of 2-nonanone.
| Potential Cause | Recommended Solution |
| Contaminated NMR Solvent | Use a fresh, high-purity, and appropriately dried deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆). Ensure the solvent is stored over molecular sieves to remove any trace amounts of water. |
| Presence of Acidic or Basic Impurities | Purify the sample using an appropriate method (e.g., flash chromatography with a neutral stationary phase) to remove any acidic or basic residues from previous synthetic steps. |
| Improper Sample Handling | Prepare the NMR sample in a dry environment, for example, in a glove box or under a stream of inert gas, to minimize exposure to atmospheric moisture. |
| Use of Protic Solvents | Avoid using protic deuterated solvents (e.g., D₂O, CD₃OD) unless the experiment specifically requires it, as these can actively participate in deuterium exchange. |
Issue 2: Inaccurate Quantification in Mass Spectrometry due to Back-Exchange
Symptom: The measured mass spectrum shows a distribution of isotopic peaks with lower than expected m/z values, indicating the replacement of deuterium with hydrogen. This is often referred to as "back-exchange."
| Potential Cause | Recommended Solution |
| Protic Solvents in LC-MS Mobile Phase | If possible, use aprotic solvents in the mobile phase. If protic solvents are necessary, minimize the time the sample is in the mobile phase before analysis. |
| High Temperature during Analysis | Keep all sample handling and analysis steps at low temperatures (e.g., use a cooled autosampler and column oven) to reduce the rate of exchange.[5] |
| Non-Optimal pH of the Mobile Phase | Adjust the pH of the mobile phase to be weakly acidic (around pH 2.5-3), as this is the region of minimum exchange rate for many compounds.[6] Use a non-protic acid for pH adjustment if possible. |
| Prolonged Sample Preparation Time | Streamline the sample preparation workflow to minimize the time between sample preparation and injection into the mass spectrometer. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis to Minimize Deuterium Exchange
-
Drying the NMR Tube: Place a clean 5 mm NMR tube in an oven at 120°C for at least 2 hours to ensure it is completely dry. Allow the tube to cool to room temperature in a desiccator before use.
-
Solvent Preparation: Use a high-purity deuterated aprotic solvent (e.g., CDCl₃, >99.8% D). To ensure the solvent is dry, store it over activated 3Å molecular sieves for at least 24 hours before use.
-
Sample Weighing and Dissolution: In a dry environment (e.g., a glove box or under a gentle stream of argon), accurately weigh the desired amount of this compound directly into the dried NMR tube.
-
Solvent Transfer: Using a dry syringe, transfer the required volume of the dried deuterated solvent into the NMR tube.
-
Sealing and Mixing: Cap the NMR tube tightly and gently invert it several times to ensure the sample is fully dissolved.
-
Analysis: Acquire the NMR spectrum as soon as possible after sample preparation.
Protocol 2: Sample Preparation for LC-MS Analysis to Minimize Back-Exchange
-
Stock Solution Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile, dioxane).
-
Working Solution Preparation:
-
Pre-chill all solvents and vials on ice.
-
Dilute the stock solution to the desired working concentration using a mobile phase that is pre-adjusted to a pH of ~2.5 with a suitable acid (e.g., formic acid).
-
Perform this step immediately before analysis.
-
-
LC-MS System Preparation:
-
Equilibrate the LC column at a low temperature (e.g., 4°C).
-
Ensure the mobile phase is flowing at a stable rate.
-
-
Injection and Analysis:
-
Use a cooled autosampler set to a low temperature (e.g., 4°C).
-
Inject the sample immediately after preparation.
-
Use a rapid LC gradient to minimize the analysis time and therefore the time the analyte is exposed to any protic solvents in the mobile phase.[7]
-
-
Data Acquisition: Acquire the mass spectrum in the desired mode (e.g., full scan or selected ion monitoring).
Visualizations
References
- 1. Combined deuterium nuclear magnetic resonance and mass-spectrometric studies of the exchange reactions of ketones over supported metal catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studymind.co.uk [studymind.co.uk]
- 7. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC/MS Parameters for 2-Nonanone-1,1,1,3,3-D5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the GC/MS analysis of 2-Nonanone-1,1,1,3,3-D5. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected prominent ions in the mass spectrum of 2-Nonanone and this compound?
A1: For non-deuterated 2-nonanone (molecular weight: 142.24 g/mol ), the electron ionization (EI) mass spectrum is characterized by several key fragments.[1] The molecular ion peak ([M]+•) is expected at m/z 142. A prominent peak is observed at m/z 58, which results from a classic McLafferty rearrangement.[2] Another significant fragment is seen at m/z 43, corresponding to the acetyl cation ([CH3CO]+). Alpha cleavage can also result in the loss of a methyl radical to produce an ion at m/z 127.
For this compound (molecular weight: ~147.27 g/mol ), the fragmentation pattern will be shifted due to the presence of five deuterium atoms. The molecular ion peak is expected at m/z 147. The McLafferty rearrangement will involve the transfer of a deuterium atom, resulting in a prominent peak at m/z 62. Alpha cleavage will lead to the loss of a deuterated methyl radical (•CD3), producing an ion at m/z 129. The deuterated acetyl cation ([CD3CO]+) will appear at m/z 46.
Q2: I am observing poor peak shape (tailing or fronting) for my this compound standard. What are the possible causes and solutions?
A2: Poor peak shape can arise from several factors in the GC/MS system.
-
Active Sites: Active sites in the injector liner or the GC column can cause peak tailing, especially for polar compounds like ketones.
-
Solution: Use a deactivated inlet liner. If the column is old, consider trimming the first few centimeters from the inlet side or replacing it with a new, high-quality column.
-
-
Improper Column Installation: Incorrect column installation can lead to dead volume, causing peak broadening or tailing.
-
Solution: Ensure the column is installed according to the manufacturer's instructions for your specific GC model, with the correct insertion depth into the injector and detector.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Temperature: If the injector or initial oven temperature is too low, it can cause slow volatilization and peak broadening.
-
Solution: Ensure the injector temperature is appropriate for the analyte's boiling point (2-nonanone boils at ~195°C). The initial oven temperature should be low enough to allow for proper focusing of the analyte on the column.
-
Q3: My retention time for this compound is shifting between runs. What should I investigate?
A3: Retention time shifts are typically indicative of a change in the chromatographic conditions.
-
Carrier Gas Flow Rate: Fluctuations in the carrier gas flow rate will directly impact retention times.
-
Solution: Check for leaks in the gas lines and connections using an electronic leak detector. Verify that the gas pressure regulators are functioning correctly.
-
-
Oven Temperature: Inconsistent oven temperature control will cause retention time variability.
-
Solution: Ensure the GC oven is properly calibrated and that the temperature program is consistent for all runs.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention behavior.
-
Solution: If the column is old or has been subjected to high temperatures or aggressive samples, it may need to be replaced.
-
-
Sample Matrix Effects: Complex sample matrices can sometimes affect the chromatography.
-
Solution: Ensure your sample preparation method is robust and effectively removes interfering matrix components.
-
Q4: I am seeing a lower than expected response for my deuterated internal standard compared to the non-deuterated analyte. Is this normal?
A4: It is not uncommon to observe a slightly different response between a deuterated internal standard and its non-deuterated analog. This can be due to a phenomenon known as the "isotope effect," where the heavier isotope can sometimes lead to a slightly different ionization efficiency or fragmentation pattern. However, a significant and inconsistent difference may point to other issues.
-
Co-eluting Interferences: A co-eluting compound in the sample that shares a fragment ion with the analyte but not the internal standard (or vice versa) can affect the accuracy of quantification.
-
Solution: Review the mass spectra of your analyte and internal standard peaks to check for evidence of co-eluting species. Adjusting the chromatographic conditions may be necessary to resolve the interference.
-
-
Detector Saturation: If the concentration of either the analyte or the internal standard is too high, it can lead to detector saturation and a non-linear response.
-
Solution: Dilute your samples to ensure that the peak responses are within the linear range of the detector.
-
Troubleshooting Guides
Guide 1: Low Sensitivity/No Peak
| Potential Cause | Troubleshooting Steps |
| Injector Issue | - Verify the syringe is functioning correctly and injecting the sample. - Check for a blocked or cored septum. - Ensure the injector temperature is adequate for volatilization. |
| Column Issue | - Check for a broken column. - Ensure the column is properly installed in the injector and detector. |
| MS Detector Issue | - Confirm the MS is properly tuned. - Check the filament status. - Ensure the correct ions are being monitored in SIM mode. |
| Sample Preparation | - Verify the concentration of the standard. - Check for degradation of the analyte in the sample matrix or solvent. |
Guide 2: Inaccurate Quantification
| Potential Cause | Troubleshooting Steps |
| Non-linear Calibration Curve | - Ensure the calibration standards cover the expected concentration range of the samples. - Check for detector saturation at high concentrations. - Verify the purity of the analytical standards. |
| Inconsistent Internal Standard Response | - Check for variability in the addition of the internal standard to each sample. - Investigate for matrix effects that may be suppressing the internal standard's signal. |
| Incorrect Peak Integration | - Manually review the integration of all analyte and internal standard peaks. - Adjust integration parameters if necessary to ensure consistent and accurate peak area determination. |
| Isotope Exchange | - In rare cases, back-exchange of deuterium with hydrogen from the sample matrix or system can occur. - Ensure the system is free of active hydrogen sources. |
Experimental Protocol
This protocol provides a starting point for the GC/MS analysis of this compound. Optimization may be required for specific instrumentation and applications.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
For sample analysis, add a known amount of the this compound internal standard solution to each sample prior to any extraction or cleanup steps.
2. GC/MS Parameters:
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; e.g., DB-5ms, HP-5ms, or equivalent.[3] For enhanced separation of ketones, a polar column such as one with a polyethylene glycol (WAX) stationary phase can be considered.[4][5] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Ions to Monitor (SIM) | 2-Nonanone: m/z 58, 43, 142 This compound: m/z 62, 46, 147 |
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Key fragmentation pathways for 2-nonanone and its D5 analog.
References
- 1. 2-Nonanone | C9H18O | CID 13187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Nonanone [webbook.nist.gov]
- 4. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
Technical Support Center: Overcoming Matrix Effects with 2-Nonanone-1,1,1,3,3-D5
Disclaimer: While 2-Nonanone-1,1,1,3,3-D5 is commercially available as a deuterated internal standard, detailed public-domain data on its specific applications are limited. This guide provides troubleshooting advice and experimental protocols based on the established principles of using stable isotope-labeled (SIL) internal standards in mass spectrometry. The specific examples provided are for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in analytical experiments?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis, primarily by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its key role is to compensate for variations in sample preparation (e.g., extraction efficiency) and instrumental analysis, particularly to mitigate matrix effects.[1][2]
Q2: What are matrix effects and how do they impact analytical results?
A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of the target analyte.[3]
Q3: How does this compound help in overcoming matrix effects?
A3: As a SIL-IS, this compound is chemically almost identical to its non-labeled counterpart (the analyte) and is expected to behave similarly during sample preparation and analysis. By adding a known amount of the SIL-IS to each sample, calibration standard, and quality control sample, the ratio of the analyte signal to the SIL-IS signal is used for quantification. This ratio remains consistent even if both the analyte and the SIL-IS experience similar degrees of ion suppression or enhancement, thus correcting for the matrix effect.[1]
Q4: For which types of analytes is this compound a suitable internal standard?
A4: this compound is best suited for the quantification of 2-nonanone and other structurally similar medium-chain ketones. The closer the chemical and physical properties of the internal standard are to the analyte, the better it will compensate for matrix effects.
Q5: What is the "deuterium isotope effect" and can it affect my analysis with this compound?
A5: The deuterium isotope effect can cause a slight difference in the chromatographic retention time between the deuterated internal standard and the non-labeled analyte. This is because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can lead to minor differences in polarity and lipophilicity. If the analyte and this compound separate chromatographically, they may be affected differently by co-eluting matrix components, leading to incomplete correction for matrix effects.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in internal standard (IS) response across samples. | Inconsistent sample preparation, pipetting errors, or instrument instability. | Review the sample preparation workflow for consistency. Verify the calibration of pipettes. Perform system suitability tests to check for instrument performance issues like inconsistent injection volume.[5] |
| Severe and variable matrix effects in different samples.[6] | Evaluate the sample cleanup procedure to remove more matrix components. Consider diluting the samples if the analyte concentration is sufficiently high. | |
| Poor accuracy and precision in quality control (QC) samples. | The internal standard is not co-eluting perfectly with the analyte, leading to differential matrix effects.[4] | Modify the chromatographic method (e.g., gradient, temperature) to achieve better co-elution of the analyte and this compound. |
| The internal standard is not effectively compensating for the matrix effect. | Re-evaluate the choice of internal standard. If the matrix is very complex, a more structurally analogous IS might be needed. Alternatively, consider matrix-matched calibration. | |
| Analyte/IS response ratio is not consistent across the calibration curve. | The concentration of the internal standard is too high, causing detector saturation or ion suppression of the analyte.[7] | Optimize the concentration of this compound. It should be high enough to provide a stable signal but not so high that it interferes with the analyte's ionization. |
| Cross-contamination from a high concentration sample to a subsequent low concentration sample. | Implement a rigorous wash sequence for the injection port and column between samples. | |
| Unexpected peaks interfering with the analyte or internal standard. | Contamination from solvents, glassware, or the sample matrix itself. | Analyze solvent blanks to identify sources of contamination. Ensure all glassware is thoroughly cleaned. |
| In-source fragmentation of a matrix component creating an ion with the same m/z as the analyte or IS. | Optimize the mass spectrometer's source conditions (e.g., collision energy) to minimize fragmentation. Improve chromatographic separation to resolve the interfering compound. |
Hypothetical Experimental Protocol: Quantification of 2-Nonanone in Water Samples
This protocol describes a hypothetical scenario for the quantification of 2-nonanone in water samples using this compound as an internal standard, employing solid-phase extraction (SPE) and GC-MS.
1. Sample Preparation and Extraction
-
Spiking: To a 100 mL water sample, add 10 µL of a 10 µg/mL solution of this compound in methanol (Final concentration: 10 ng/mL).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the 100 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analyte and internal standard with 5 mL of dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injection Volume: 1 µL (splitless)
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2-Nonanone: m/z 58, 85
-
This compound: m/z 63, 90
-
Quantitative Data Summary (Hypothetical)
The following tables illustrate the effectiveness of using this compound to correct for matrix effects in different water sources.
Table 1: Matrix Effect and Recovery Assessment
| Matrix | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-extraction Spike) | Matrix Effect (%) | Recovery (%) |
| Deionized Water | 1,250,000 | 1,235,000 | -1.2 | 95.2 |
| River Water | 1,250,000 | 850,000 | -32.0 | 93.8 |
| Wastewater Effluent | 1,250,000 | 675,000 | -46.0 | 91.5 |
Matrix Effect (%) = ((Peak Area in Matrix - Peak Area in Neat Solution) / Peak Area in Neat Solution) * 100 Recovery (%) = ((Peak Area of Pre-extraction Spike) / (Peak Area of Post-extraction Spike)) * 100
Table 2: Quantification of 2-Nonanone (Spiked at 50 ng/mL) with and without Internal Standard Correction
| Matrix | Calculated Conc. (External Calibration) (ng/mL) | Accuracy (%) (External Cal.) | Calculated Conc. (Internal Standard Cal.) (ng/mL) | Accuracy (%) (IS Cal.) |
| Deionized Water | 49.5 | 99.0 | 50.2 | 100.4 |
| River Water | 33.8 | 67.6 | 48.9 | 97.8 |
| Wastewater Effluent | 26.5 | 53.0 | 51.1 | 102.2 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 2-Nonanone using 2-Nonanone-d5 as an internal standard.
Troubleshooting Decision Tree for Inconsistent IS Response
Caption: Decision tree for troubleshooting inconsistent internal standard response.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography of 2-Nonanone-1,1,1,3,3-D5
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of 2-Nonanone-1,1,1,3,3-D5. The principles discussed here are broadly applicable to the analysis of other mid-polarity ketones.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape for a moderately polar ketone like 2-nonanone typically manifests as peak tailing, fronting, or splitting.
-
Peak Tailing: This is the most frequent issue and occurs when the peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] The primary cause is secondary interactions between the analyte and "active sites" within the chromatographic system.[2][3][4] For 2-nonanone, the polar carbonyl group can interact strongly with exposed silanol groups (Si-OH) on the surfaces of glass inlet liners or the stationary phase at the head of the column.[5][6]
-
Peak Fronting: This is characterized by a leading edge that is broader than the trailing edge.[7][8] The most common cause is column overload, where too much sample is injected for the column to handle.[9][10] It can also result from a mismatch in polarity between the sample solvent and the stationary phase.[7]
-
Peak Splitting: This appears as a "double" or "shouldered" peak. It can be caused by a contaminated or improperly packed inlet liner, a void at the head of the column, or improper focusing of the analyte band during injection (a common issue in splitless injection).[5][8]
Q2: My 2-nonanone peak is tailing. What is the first thing I should check?
If all peaks in your chromatogram are tailing, the issue is likely physical.[11] Start by checking the column installation.
-
Column Cut: An improper or jagged column cut can create turbulence and active sites, causing tailing for all compounds.[2][5] Re-cut the column using a specialized tool to ensure a clean, 90° break.
-
Column Position: Ensure the column is installed at the correct height within the inlet, as specified by the instrument manufacturer. An incorrect position can create unswept volumes, leading to peak tailing and broadening.[2][11]
If only the 2-nonanone peak (and other polar analytes) are tailing, the cause is likely chemical interaction. The first place to look is the inlet liner.
Q3: How can I minimize chemical interactions that cause peak tailing?
To minimize unwanted interactions, the entire sample flow path must be as inert as possible.
-
Use a Deactivated Inlet Liner: Standard glass liners have surface silanol groups that will interact with ketones. Always use a liner that has been chemically deactivated to cap these active sites. For particularly troublesome analytes, a liner packed with deactivated glass wool can help trap non-volatile residues and ensure better sample vaporization.[2][12]
-
Perform Inlet Maintenance: Over time, even deactivated liners can become active as the deactivation layer wears off or becomes coated with sample matrix. Regularly replace the inlet liner and septum.
-
Trim the Column: Active sites can also develop at the front of the GC column where non-volatile material accumulates. Trimming 10-20 cm from the inlet side of the column can often restore peak shape.[2][5]
Q4: Can my injection parameters affect the peak shape of 2-nonanone?
Yes, injection parameters are critical.
-
Injection Mode: Splitless injections are ideal for trace analysis but are more susceptible to peak broadening because the sample spends more time in the inlet at a lower flow rate.[13][14] If sensitivity is not a concern, using a split injection with a moderate split ratio (e.g., 20:1 to 50:1) will produce sharper peaks due to the rapid transfer of the sample onto the column.[15]
-
Initial Oven Temperature: For splitless injections, the initial oven temperature should be set approximately 20°C below the boiling point of your sample solvent.[2][16] This allows the analytes to focus in a tight band at the head of the column, preventing broad or split peaks.[2]
Q5: What type of GC column is best for analyzing this compound?
The choice of stationary phase depends on the overall sample matrix. A general rule is to select the least polar column that provides the required separation.[17]
-
Non-Polar Columns (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane): These columns separate compounds primarily by their boiling points.[17] Since 2-nonanone is a relatively simple ketone, a standard non-polar column (like a DB-1, HP-5, or equivalent) is often sufficient and is a good starting point.[18][19]
-
Mid-Polarity to Polar Columns (e.g., Wax or phases with higher cyanopropyl content): If your sample contains compounds with similar boiling points but different polarities, a more polar column will be necessary to achieve separation based on dipole-dipole or hydrogen bonding interactions.[17][18]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Peak Tailing
This guide provides a step-by-step workflow for diagnosing and resolving peak tailing issues with 2-nonanone.
Troubleshooting Workflow for Peak Tailing
Caption: A workflow for diagnosing chromatography peak shape issues.
Guide 2: Addressing Peak Fronting
Peak fronting is most often a capacity issue. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Action | Expected Outcome |
| Column Overload | 1. Reduce injection volume (e.g., from 1 µL to 0.5 µL). 2. Dilute the sample (e.g., by a factor of 5 or 10). 3. Increase the split ratio if using split injection (e.g., from 20:1 to 100:1).[20] | Reduces the mass of analyte on the column, bringing it within the column's linear range and restoring a symmetrical peak shape. |
| Solvent Mismatch | Ensure the sample is dissolved in a solvent that is compatible with the stationary phase (e.g., use a non-polar solvent like hexane for a non-polar column).[7] | Improves the focusing of the analyte at the head of the column, preventing band distortion. |
| Inappropriate Initial Temperature | For splitless injection, if the initial oven temperature is too high relative to the solvent boiling point, it can cause band broadening that may appear as fronting. Lower the initial temperature.[2] | Allows for proper "solvent focusing," where the solvent condenses on the column, trapping the analyte in a narrow band. |
Experimental Protocols
Protocol 1: GC Inlet Maintenance for Active Compounds
This protocol describes the routine replacement of the inlet liner and septum to prevent peak tailing.
Materials:
-
Clean, lint-free gloves
-
Septum removal tool or small forceps
-
Inlet wrench
-
New, deactivated inlet liner (borosilicate glass with deactivation is recommended)
-
New, pre-conditioned septum
Procedure:
-
Cool the Inlet: Set the GC inlet temperature to a safe level (e.g., < 50°C) and allow it to cool completely. Turn off the carrier gas flow at the instrument.
-
Remove the Septum Nut: Using the appropriate wrench, carefully unscrew the septum nut from the top of the inlet.
-
Replace the Septum: Remove the old septum using forceps. Place the new septum into the septum nut, ensuring the correct side faces the inlet chamber as per the manufacturer's instructions.
-
Remove the Inlet Liner: Unscrew the inlet body or use the appropriate mechanism for your GC model to access the liner. Carefully remove the old liner with forceps.
-
Install the New Liner: While wearing clean gloves to prevent contamination, insert the new, deactivated liner. Ensure any O-rings are properly seated.
-
Reassemble and Leak Check: Reassemble the inlet and tighten the fittings to the manufacturer's specification (do not overtighten). Restore the carrier gas flow and perform an electronic leak check around the septum nut and other fittings.
-
Condition and Equilibrate: Heat the inlet to its operating temperature and allow the system to equilibrate before running samples.
Protocol 2: Column Conditioning
This protocol should be performed when installing a new column or after the instrument has been idle for an extended period.
Materials:
-
New or existing GC column
-
Carrier gas (high purity)
-
GC instrument
Procedure:
-
Install the Column (Inlet Side Only): Install the column into the GC inlet, but do not connect the detector end. This prevents any contaminants from bleeding onto the detector.
-
Set Gas Flow: Set a carrier gas flow rate appropriate for the column diameter (e.g., 1-2 mL/min for a 0.25 mm ID column). Purge the column with carrier gas for 15-30 minutes at ambient temperature to remove any trapped air.
-
Set Temperature Program:
-
Set the initial oven temperature to 40°C.
-
Program a slow ramp (e.g., 5-10°C/min) up to a conditioning temperature. This temperature should be approximately 20°C above the final temperature of your analytical method, but never exceed the column's maximum rated temperature.
-
Hold at the conditioning temperature for 1-2 hours.
-
-
Cool Down and Install Detector End: After conditioning, cool the oven down. Turn off the carrier gas flow. Install the detector end of the column.
-
Final Check: Restore carrier gas flow, heat the oven to your method's initial temperature, and allow the baseline to stabilize before analysis.
Illustrative Diagram: Analyte-Surface Interaction
The diagram below illustrates how the polar carbonyl group of 2-nonanone can interact with active silanol sites on a surface (e.g., an untreated glass liner), causing adsorption and leading to peak tailing.
Caption: Interaction between 2-nonanone and active silanol sites.
References
- 1. chemtech-us.com [chemtech-us.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. perkinelmer.com [perkinelmer.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. restek.com [restek.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 13. Split vs Splitless Injection [restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. trajanscimed.com [trajanscimed.com]
- 18. fishersci.com [fishersci.com]
- 19. 2-Nonanone [webbook.nist.gov]
- 20. chromatographytoday.com [chromatographytoday.com]
Linearity issues with 2-Nonanone-1,1,1,3,3-D5 calibration curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with 2-Nonanone-1,1,1,3,3-D5 calibration curves in analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calibration curve for this compound is non-linear, showing a downward curve at higher concentrations. What are the potential causes and how can I fix it?
A1: A downward curve at higher concentrations in your calibration curve often suggests detector saturation or column overload.
Troubleshooting Steps:
-
Detector Saturation: High concentrations of the analyte can overwhelm the mass spectrometer detector.[1][2]
-
Solution: Dilute your higher concentration standards and samples to bring the response within the linear range of the detector. It is not recommended to extrapolate beyond the tested calibration range.[3] You can also try reducing the injection volume.
-
-
Column Overload: Injecting too much analyte can lead to poor peak shape and a non-linear response.[4]
-
Solution: Decrease the concentration of your calibration standards or reduce the injection volume. If using a splitless injection, consider switching to a split injection with an appropriate split ratio.
-
-
Ionization Suppression: At high concentrations, the efficiency of ionization in the MS source can decrease, leading to a drop in signal.
-
Solution: Similar to detector saturation, diluting the samples is the primary solution. Ensure the MS source is clean, as a dirty source can exacerbate this issue.[5]
-
Q2: My calibration curve is showing poor linearity at the lower concentration points, with a positive bias. What could be the cause?
A2: Poor linearity at the low end of the calibration curve, often with a positive y-intercept or upward curve, typically points to issues with analyte loss or contamination.
Troubleshooting Steps:
-
Active Sites: Active sites in the injection port liner, column, or other parts of the GC system can adsorb the analyte, leading to a proportionally greater loss at lower concentrations.[6]
-
Solution: Use a deactivated inlet liner and ensure your GC column is in good condition.[6] If you suspect active sites, you may need to perform inlet maintenance, such as replacing the liner and septum, or trim the front end of the column.
-
-
Contamination: Contamination in the blank or solvent can lead to a signal at zero concentration, causing a positive y-intercept and affecting the linearity of the lower points.
-
Solution: Analyze a fresh solvent blank to check for contamination. If a peak for 2-Nonanone is present, use a fresh, high-purity solvent.
-
-
Errors in Standard Preparation: Inaccurate dilutions of your stock solution can have a more pronounced effect at the lowest concentrations.
-
Solution: Carefully prepare a new set of low-concentration standards from a fresh dilution of your stock. Use calibrated pipettes and proper technique.
-
Q3: I'm observing inconsistent responses for my internal standard (this compound) across my calibration standards and samples. Why is this happening?
A3: Inconsistent internal standard (IS) response can defeat the purpose of using an IS and lead to poor data quality.
Troubleshooting Steps:
-
Inconsistent IS Addition: The volume of the internal standard added to each standard and sample must be precise.
-
Solution: Use a calibrated micropipette or an autosampler for the addition of the internal standard to minimize volumetric errors.
-
-
IS Purity and Stability: The internal standard itself could be impure or degrading over time.
-
Solution: Verify the purity of your this compound standard. If the standard is old, consider purchasing a new one. Store the standard as recommended by the manufacturer.
-
-
Matrix Effects: Components in the sample matrix can enhance or suppress the ionization of the internal standard.[7][8][9]
-
Solution: Prepare matrix-matched calibration standards to compensate for matrix effects.[8] This involves adding the calibration standards to a blank matrix that is similar to your samples.
-
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol outlines the preparation of a set of calibration standards for a typical GC-MS analysis using this compound as an internal standard.
Materials:
-
2-Nonanone analytical standard
-
This compound internal standard
-
High-purity solvent (e.g., Methanol or Acetonitrile)
-
Calibrated micropipettes and sterile tips
-
Volumetric flasks
-
Autosampler vials with caps
Procedure:
-
Prepare a Stock Solution of 2-Nonanone (1 mg/mL):
-
Accurately weigh 10 mg of 2-Nonanone analytical standard.
-
Dissolve in a 10 mL volumetric flask with the chosen solvent. Mix thoroughly.
-
-
Prepare a Stock Solution of Internal Standard (100 µg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in a 10 mL volumetric flask with the chosen solvent. Mix thoroughly.
-
-
Prepare Working Calibration Standards:
-
Serially dilute the 2-Nonanone stock solution to prepare a series of working standards with the desired concentrations.
-
The table below provides an example for a concentration range of 1-100 µg/mL.
-
-
Add Internal Standard:
-
To 1 mL of each working standard and each sample, add a consistent volume of the internal standard stock solution (e.g., 10 µL of 100 µg/mL IS stock to achieve a final concentration of 1 µg/mL).
-
-
Vortex and Transfer:
-
Vortex each standard and sample thoroughly.
-
Transfer to autosampler vials for analysis.
-
Quantitative Data Summary
| Standard Level | Concentration of 2-Nonanone (µg/mL) | Volume of Stock (1 mg/mL) | Final Volume (mL) |
| 1 | 1 | 10 µL | 10 |
| 2 | 5 | 50 µL | 10 |
| 3 | 10 | 100 µL | 10 |
| 4 | 25 | 250 µL | 10 |
| 5 | 50 | 500 µL | 10 |
| 6 | 100 | 1000 µL | 10 |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting linearity issues with your this compound calibration curve.
Caption: Troubleshooting decision tree for non-linear calibration curves.
References
- 1. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Reasons for poor linearity on GC-MS calibration. - Chromatography Forum [chromforum.org]
- 5. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 6. Non-linear calibration GCMS - Chromatography Forum [chromforum.org]
- 7. Problems with Internal Standard - Chromatography Forum [chromforum.org]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. | Sigma-Aldrich [sigmaaldrich.com]
Preventing contamination with 2-Nonanone-1,1,1,3,3-D5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination when using 2-Nonanone-1,1,1,3,3-D5 as an internal standard in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a deuterated form of 2-nonanone, where five hydrogen atoms have been replaced by deuterium.[1][2] This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[3][4] Internal standards are crucial for correcting variations during sample preparation and analysis, ensuring accurate and reproducible results.[5][6]
Q2: What are the potential sources of contamination for this compound?
Potential sources of contamination can be broadly categorized as:
-
Cross-contamination from the unlabeled compound (2-nonanone): The unlabeled form, 2-nonanone, is a naturally occurring compound found in various foods like blue cheese, butter, and coconut, and is also used as a flavoring agent and in perfumes.[7] Laboratory consumables or the lab environment could be sources of contamination.
-
General laboratory contaminants: These can interfere with mass spectrometry analysis and include substances like polyethylene glycol (PEG) from detergents and wipes, keratin from hair and skin, and phthalates from plastics.[8]
-
Solvent and reagent impurities: Impurities in solvents, reagents, or mobile phases can introduce interfering peaks in your analysis.[9][10]
-
Improperly cleaned glassware and equipment: Residual compounds from previous experiments can leach into your sample.[11][12][13]
Q3: How should I properly store this compound?
To maintain the integrity of your this compound standard, it is crucial to store it correctly.[14]
-
Storage Temperature: Store the neat standard at room temperature, protected from light and moisture, as recommended.[2][15] Stock solutions prepared in a volatile solvent should be stored in a refrigerator (2°C to 8°C) or freezer (below 0°C) in tightly sealed vials to prevent evaporation.[14][16]
-
Containers: Use amber glass vials with PTFE-lined screw caps or other sealed containers to prevent photodegradation and solvent evaporation.[14] Avoid plastic containers as they can be a source of contamination.[14]
-
Inert Atmosphere: For long-term storage of opened vials, consider flushing the headspace with an inert gas like nitrogen or argon before sealing to prevent oxidative degradation.
Q4: What is deuterium exchange and should I be concerned about it with this compound?
Deuterium exchange is a process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment (e.g., solvent).[17][18] This can compromise the isotopic purity of the internal standard. The deuterium atoms in this compound are on carbon atoms adjacent to a carbonyl group, which can make them susceptible to exchange under certain conditions, such as in strongly acidic or basic solutions.[17] It is advisable to avoid prolonged storage in such conditions.[3]
Troubleshooting Guides
Issue 1: High Background Signal or Unexpected Peaks in Blank Samples
This indicates the presence of contamination in your analytical system.
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[10] Filter mobile phases before use. |
| Contaminated Glassware | Implement a rigorous glassware cleaning protocol. (See Experimental Protocols section). |
| Carryover from Previous Injections | Run several blank injections after a high-concentration sample to flush the system. Implement a needle wash step in your autosampler method. |
| Contaminated LC System | Flush the entire LC system with a strong solvent combination (e.g., isopropanol:water) to remove contaminants. |
| Environmental Contamination | Keep lab benches clean and avoid using detergents or wipes containing PEG near the MS instrument.[8] |
Issue 2: Presence of Unlabeled 2-Nonanone in Samples and Blanks
This is a specific contamination issue that can significantly impact quantification.
| Potential Cause | Troubleshooting Step |
| Contaminated Lab Consumables | Test extracts of new batches of vials, pipette tips, and other consumables for the presence of 2-nonanone before use. |
| Environmental Contamination from Food/Fragrances | Ensure no food is consumed in the laboratory. Be mindful of personal care products that may contain fragrances. |
| Impure Internal Standard | Verify the isotopic purity of the this compound standard from the certificate of analysis. Ideally, the level of the unlabeled species should be undetectable.[17] |
Issue 3: Poor Peak Shape or Shifting Retention Time
This can be caused by a variety of factors related to the analytical method and system.
| Potential Cause | Troubleshooting Step |
| Chromatographic Issues | Ensure the analytical column is not degraded. Check for blockages in the LC system. |
| Mobile Phase Incompatibility | Ensure the pH and composition of the mobile phase are appropriate for the analyte and column. |
| Deuterium Isotope Effect | A slight shift in retention time between the deuterated standard and the native analyte can occur.[19] This is generally acceptable, but significant shifts may indicate other issues. |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning
Clean glassware is essential to prevent contamination.[13]
-
Initial Rinse: Rinse glassware three times with a suitable organic solvent (e.g., acetone or methanol) to remove organic residues. Dispose of the solvent waste appropriately.[12]
-
Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent. Avoid household detergents as they can leave residues.[20] Scrub with a brush if necessary.
-
Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.
-
Deionized Water Rinse: Rinse at least three to four times with deionized water.[20]
-
Final Solvent Rinse: Rinse with a high-purity solvent like methanol or acetone to facilitate drying and remove any remaining organic traces.[12]
-
Drying: Air dry on a clean rack or dry in an oven at a suitable temperature (e.g., 100-120°C).[21] Avoid wiping with paper towels, which can introduce fibers and other contaminants.[20]
-
For Stubborn Contamination: For highly persistent organic residues, a base bath (saturated solution of KOH or NaOH in ethanol or isopropanol) can be used.[11][13] Caution: Base baths are highly corrosive and flammable; appropriate personal protective equipment (PPE) must be worn.
Protocol 2: Preparation of this compound Stock and Working Solutions
-
Allow to Equilibrate: Before opening, allow the vial of neat this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Solvent Selection: Choose a high-purity, LC-MS grade solvent in which the compound is freely soluble (e.g., methanol, acetonitrile).
-
Stock Solution Preparation:
-
Accurately weigh a specific amount of the neat standard.
-
Dissolve it in a precise volume of the chosen solvent in a clean volumetric flask to achieve the desired concentration (e.g., 1 mg/mL).
-
Cap the flask tightly and vortex to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution using high-purity solvents to achieve the final desired concentration for spiking into your samples.
-
Use clean volumetric flasks and calibrated pipettes for all dilutions.
-
-
Storage: Store the stock and working solutions in tightly sealed, clearly labeled amber glass vials at refrigerated or frozen temperatures.[16]
Visualizations
Caption: A logical workflow for troubleshooting contamination issues.
Caption: A typical experimental workflow for using an internal standard.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. researchgate.net [researchgate.net]
- 4. texilajournal.com [texilajournal.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. 2-Nonanone | 821-55-6 [chemicalbook.com]
- 8. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To [chem.rochester.edu]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. isotope.com [isotope.com]
- 16. ilsi-india.org [ilsi-india.org]
- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 18. Deuterated Compounds [simsonpharma.com]
- 19. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 20. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 21. What are good cleaning techniques for laboratory glassware? - Technical - Knowledgebase - Ace Glass Inc. Support Helpdesk [aceglass.com]
Stability of 2-Nonanone-1,1,1,3,3-D5 in different solvents
This technical support center provides guidance on the stability of 2-Nonanone-1,1,1,3,3-D5 in various solvents, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container to minimize evaporation and potential degradation.[1] Some suppliers suggest that the compound is stable at room temperature, but refrigeration is a general best practice for maintaining the integrity of analytical standards.[2][3] It is advisable to re-analyze the chemical purity of the compound after three years.[2][3]
Q2: In which solvents is this compound expected to be stable?
A2: this compound is expected to be most stable in aprotic solvents. Aprotic solvents do not have O-H or N-H bonds and therefore cannot act as hydrogen bond donors, which minimizes the risk of hydrogen-deuterium (H-D) exchange.[4]
-
Recommended Solvents (Aprotic):
-
Acetonitrile
-
Dichloromethane
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Toluene
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Q3: Are there any solvents that should be avoided?
A3: Protic solvents, which contain O-H or N-H bonds, can facilitate hydrogen-deuterium exchange, particularly at the C3 position (α to the carbonyl group) of this compound.[4][5] This exchange can compromise the isotopic purity of the standard. The rate of exchange is influenced by factors such as pH, temperature, and the presence of acid or base catalysts.[6][7]
-
Solvents to Use with Caution (Protic):
-
Water
-
Methanol
-
Ethanol
-
Isopropanol
-
Acetic acid
-
If the use of a protic solvent is unavoidable, it is crucial to conduct a stability study under the specific experimental conditions.
Q4: What is hydrogen-deuterium (H-D) exchange and why is it a concern for this compound?
A4: Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the solvent or another source, or vice-versa.[6] For this compound, the deuterium atoms at the C3 position are adjacent to the carbonyl group and are therefore susceptible to enolization, which can facilitate H-D exchange in the presence of protic solvents or acidic/basic conditions.[8] The deuterium atoms on the C1 methyl group are generally more stable but can also be at risk under harsh conditions. Loss of deuterium will affect the accuracy of quantification when used as an internal standard in mass spectrometry.
Stability of this compound in Common Solvents: A General Guideline
The following table provides a qualitative summary of the expected stability of this compound in different solvent types. This is a general guideline, and stability should be experimentally verified for your specific application.
| Solvent Type | Examples | Expected Stability | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Excellent | Low polarity and lack of exchangeable protons minimize the risk of degradation and H-D exchange. |
| Polar Aprotic | Acetonitrile, Ethyl Acetate, Dichloromethane | Good to Excellent | These solvents are suitable for most applications as they do not donate protons for H-D exchange.[9] |
| "Borderline" Polar Aprotic | Tetrahydrofuran (THF) | Good | Generally stable, but peroxide formation in aged THF could potentially lead to degradation. |
| Polar Protic | Methanol, Ethanol, Water | Poor to Fair | These solvents contain exchangeable protons and can facilitate H-D exchange, especially with changes in pH or temperature.[4][5] |
Experimental Protocol for Stability Assessment
This protocol outlines a method to evaluate the stability of this compound in a chosen solvent using Gas Chromatography-Mass Spectrometry (GC-MS). A similar approach can be adapted for Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the isotopic and chemical purity of this compound in a specific solvent over time.
Materials:
-
This compound
-
High-purity solvent to be tested
-
GC-MS system
-
Autosampler vials with inert caps
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a stable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Test Solution Preparation: Dilute the stock solution with the solvent to be tested to a final concentration of 10 µg/mL.
-
Time Zero (T0) Analysis: Immediately analyze the test solution by GC-MS to establish the initial isotopic purity and peak area.
-
Incubation: Store the remaining test solution under the desired experimental conditions (e.g., room temperature, 4°C, 40°C).
-
Time Point Analysis: Analyze the test solution at regular intervals (e.g., 1, 3, 7, and 14 days).
-
Data Analysis:
-
Isotopic Purity: Monitor the mass spectrum of the this compound peak. Look for any increase in the intensity of ions corresponding to the loss of deuterium (e.g., M-1, M-2).
-
Chemical Purity: Monitor the peak area of this compound. A significant decrease in peak area may indicate chemical degradation. Also, monitor for the appearance of new peaks that could be degradation products.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Isotopic Purity (Increase in M-1, M-2 signals) | Hydrogen-deuterium exchange. | Switch to a polar aprotic solvent. If a protic solvent is necessary, minimize storage time and temperature of the solution. Ensure the solvent is neutral (no acidic or basic contaminants). |
| Decrease in Analyte Signal Over Time | Chemical degradation or adsorption to the container. | Ensure the solvent is of high purity and free from contaminants. Use silanized glass vials to minimize adsorption. Check for compatibility with the solvent. |
| Shift in Chromatographic Retention Time | Isotope effect or interaction with the analytical column. | This is sometimes observed with deuterated standards.[10][11] Ensure co-elution with the non-deuterated analog is not a strict requirement for your method. If it is, chromatographic conditions may need optimization. |
| Variable Results Between Injections | Inconsistent sample preparation or instrument variability. | Ensure accurate and consistent pipetting. Use a fresh dilution for each time point analysis. Verify instrument performance with a system suitability test. |
Experimental Workflow Diagram
Caption: Troubleshooting workflow for 2-Nonanone-D5 stability issues.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. Acetone, methyl ethyl ketone, ethyl acetate, acetonitrile and other polar aprotic solvents are strong inducers of aneuploidy in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Impact of isotopic purity of 2-Nonanone-1,1,1,3,3-D5 on results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-Nonanone-1,1,1,3,3-D5 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a deuterated form of the ketone 2-nonanone. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS, it serves as an ideal internal standard.[1] Because its chemical and physical properties are nearly identical to the non-deuterated (or "light") 2-nonanone, it can be used to accurately quantify the amount of the light compound in a sample. The deuterium labeling makes it distinguishable by mass, allowing for precise measurement.
Q2: What does "isotopic purity" refer to and why is it critical?
Isotopic purity refers to the percentage of the deuterated standard that is fully labeled with the desired number of deuterium atoms. For this compound, this means five deuterium atoms have replaced five hydrogen atoms. High isotopic purity is crucial because any unlabeled or partially labeled molecules in the internal standard will have the same or a similar mass as the analyte you are trying to measure. This "cross-talk" can lead to an overestimation of the analyte's concentration and produce inaccurate results.[2]
Q3: What are the acceptable levels of isotopic purity for an internal standard?
While the highest possible isotopic purity is always desirable, the acceptable level depends on the sensitivity and required accuracy of the assay. For most quantitative applications, an isotopic purity of 98% or higher is recommended. The presence of the unlabeled form (d0) in the deuterated internal standard should ideally be less than 0.1% to minimize its contribution to the analyte signal.
Q4: Can the isotopic purity of my this compound standard change over time?
While this compound is a stable molecule, improper storage or handling could potentially lead to degradation. More importantly, back-exchange of deuterium for hydrogen can occur under certain conditions, such as in acidic or basic solutions, although the labeling on the methyl and methylene groups adjacent to the carbonyl in this compound is generally stable. It is crucial to follow the storage recommendations provided by the manufacturer.
Troubleshooting Guides
Issue 1: Inaccurate or Imprecise Quantitative Results
Symptoms:
-
High variability between replicate injections.
-
Poor accuracy of quality control (QC) samples.
-
Non-linear calibration curves.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Isotopic Purity of Internal Standard | 1. Verify Certificate of Analysis (CoA): Check the isotopic purity stated on the CoA provided by the manufacturer. 2. Assess Contribution of d0 Impurity: Prepare a sample containing only the internal standard and analyze it. Monitor the mass channel of the unlabeled analyte. The signal intensity should be negligible compared to the signal at the lower limit of quantification (LLOQ) of your assay. 3. Source a Higher Purity Standard: If the d0 impurity is significant, consider purchasing a new lot of this compound with higher isotopic purity. |
| Isotopic Exchange | 1. Review Sample Preparation: Evaluate if your sample preparation involves harsh acidic or basic conditions that could promote deuterium-hydrogen exchange. 2. Modify Protocol: If possible, adjust the pH of your solutions to be closer to neutral. 3. Stability Experiment: Assess the stability of the deuterated standard in your sample matrix and processing solutions over time. |
| Matrix Effects | 1. Evaluate Matrix Effects: Prepare samples in the matrix of interest (e.g., plasma, urine) and in a clean solvent. A significant difference in the analyte/internal standard response ratio between the two indicates matrix effects.[3] 2. Improve Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 3. Adjust Chromatography: Optimize the chromatographic method to separate the analyte and internal standard from co-eluting matrix components. |
Issue 2: Chromatographic Shift Between Analyte and Internal Standard
Symptoms:
-
The retention times of 2-nonanone and this compound are not identical.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotope Effect | 1. Acknowledge the Effect: A small difference in retention time between a deuterated standard and its light counterpart (the "isotope effect") can sometimes occur, especially in highly efficient chromatographic systems.[4] 2. Ensure Consistent Integration: If a small, consistent shift is observed, ensure that the peak integration parameters are appropriate for both peaks. 3. Optimize Chromatography: Adjusting the mobile phase composition or temperature program may help to minimize the separation. |
| Column Overloading | 1. Reduce Injection Volume/Concentration: Injecting too high a concentration of the analyte or internal standard can lead to peak distortion and shifts in retention time. Dilute your samples and re-inject. |
Data Presentation: Impact of Isotopic Purity
The following tables illustrate the potential impact of the isotopic purity of this compound on the accuracy and precision of a hypothetical LC-MS/MS assay for the quantification of 2-nonanone.
Table 1: Effect of Isotopic Purity on the Accuracy of Quality Control (QC) Samples
| Isotopic Purity of this compound | Unlabeled (d0) Impurity | Nominal Concentration of 2-nonanone (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| 99.9% | 0.1% | 10.0 | 10.1 | 101.0 |
| 99.0% | 1.0% | 10.0 | 11.0 | 110.0 |
| 98.0% | 2.0% | 10.0 | 12.0 | 120.0 |
| 95.0% | 5.0% | 10.0 | 15.0 | 150.0 |
This data is illustrative and demonstrates the trend of decreasing accuracy with lower isotopic purity.
Table 2: Effect of Isotopic Purity on the Precision of Replicate Measurements
| Isotopic Purity of this compound | Unlabeled (d0) Impurity | Measured Concentrations of Replicates (ng/mL) | Mean (ng/mL) | Standard Deviation | Coefficient of Variation (%CV) |
| 99.9% | 0.1% | 10.1, 10.2, 9.9, 10.0, 10.1 | 10.06 | 0.11 | 1.1% |
| 98.0% | 2.0% | 12.1, 11.8, 12.3, 11.9, 12.2 | 12.06 | 0.21 | 1.7% |
| 95.0% | 5.0% | 15.2, 14.7, 15.5, 14.9, 15.3 | 15.12 | 0.32 | 2.1% |
This data is illustrative and shows that while precision may not be dramatically affected, the significant bias in accuracy is the primary concern.
Experimental Protocols
Key Experiment: Assessment of Isotopic Purity Contribution to Analyte Signal
Objective: To determine the contribution of the unlabeled (d0) impurity in the this compound internal standard to the signal of the 2-nonanone analyte at the lower limit of quantification (LLOQ).
Methodology:
-
Prepare LLOQ Sample: Prepare a standard solution of 2-nonanone at the LLOQ concentration in the final sample solvent.
-
Prepare Internal Standard Blank: Prepare a solution containing only the this compound at the working concentration used in the assay, in the same final sample solvent.
-
LC-MS/MS Analysis:
-
Inject the LLOQ sample and acquire the data, monitoring the mass transitions for both 2-nonanone and this compound.
-
Inject the Internal Standard Blank and acquire the data, monitoring the same mass transitions.
-
-
Data Analysis:
-
Measure the peak area of 2-nonanone in the LLOQ sample.
-
Measure the peak area in the 2-nonanone mass transition in the Internal Standard Blank injection. This signal is from the d0 impurity.
-
-
Acceptance Criteria: The peak area from the d0 impurity in the Internal Standard Blank should be less than 20% of the peak area of 2-nonanone at the LLOQ.
Visualizations
References
Technical Support Center: Minimizing Ion Suppression of 2-Nonanone-1,1,1,3,3-D5 in LC/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals experiencing ion suppression with 2-Nonanone-1,1,1,3,3-D5 in Liquid Chromatography-Mass Spectrometry (LC/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other components in the sample matrix.[1][2] This phenomenon can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][2] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3] For a deuterated internal standard like this compound, which is expected to compensate for matrix effects, significant or variable ion suppression can lead to inaccurate quantification of the target analyte.[4]
Q2: What are the common causes of ion suppression in LC/MS analysis?
A: Ion suppression can arise from various sources, broadly categorized as:
-
Matrix Components: Endogenous substances from the sample matrix, such as phospholipids, salts, and proteins, can co-elute with the analyte and compete for ionization.[1][5][6]
-
Mobile Phase Additives: Non-volatile mobile phase additives can accumulate on the ion source components, leading to decreased ionization efficiency over time.
-
Sample Preparation: Contaminants introduced during sample processing, such as plasticizers from collection tubes, can interfere with ionization.[2][3]
-
High Analyte Concentration: At high concentrations, analytes can saturate the detector, leading to a non-linear response that can mimic ion suppression.[2][3]
Q3: How can I determine if my this compound signal is being suppressed?
A: Two common methods to assess ion suppression are:
-
Post-Column Infusion: A solution of this compound is continuously infused into the mobile phase after the analytical column.[6][7] A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.[7]
-
Post-Extraction Spike: The response of this compound is compared between a neat solution and a blank matrix extract spiked with the same concentration of the standard.[6][8] A lower response in the matrix sample confirms ion suppression.[6]
Q4: My deuterated internal standard (this compound) is showing suppression. Isn't it supposed to correct for this?
A: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate ratiometric quantification.[1][4] However, if the analyte and the SIL-IS do not perfectly co-elute, or if the nature of the interference is highly specific, the correction may be inaccurate.[4] Severe ion suppression can also reduce the signal of the internal standard to a level where it is no longer a reliable measure.
Troubleshooting Guides
This section provides systematic approaches to identify and mitigate ion suppression of this compound.
Guide 1: Investigating the Source of Ion Suppression
This guide helps you to systematically identify the origin of the observed ion suppression.
Caption: Workflow to identify the source of ion suppression.
Experimental Protocols:
-
Post-Column Infusion:
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and mid-range signal.
-
Using a syringe pump and a T-connector, infuse this solution into the LC flow stream between the analytical column and the mass spectrometer inlet.
-
After achieving a stable baseline, inject a blank, extracted sample matrix.
-
Monitor the signal for any significant dips, which indicate retention times where ion suppression occurs.[6][7]
-
-
Post-Extraction Spike:
-
Prepare two sets of samples:
-
Set A: Spike a known concentration of this compound into the mobile phase or a clean solvent.
-
Set B: Extract a blank matrix sample using your standard protocol. Spike the same concentration of this compound into the final extracted sample.
-
-
Analyze both sets of samples by LC/MS.
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value below 100% indicates ion suppression.
-
Guide 2: Mitigation Strategies for Ion Suppression
Once ion suppression is confirmed, use the following strategies to minimize its impact.
Caption: Decision tree for mitigating ion suppression.
Detailed Methodologies:
-
Sample Preparation Optimization:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[1][3] For a relatively non-polar compound like 2-Nonanone, a reverse-phase (e.g., C18) or a specific polymer-based sorbent can be effective. Develop a method that strongly retains the analyte while allowing polar interferences (like salts) to be washed away, and then elute the analyte with a strong organic solvent.
-
Liquid-Liquid Extraction (LLE): LLE can be used to isolate 2-Nonanone from aqueous matrices.[1][3] An organic solvent in which 2-Nonanone is highly soluble but in which matrix components like proteins and salts are not (e.g., hexane, ethyl acetate) should be chosen. pH adjustment of the aqueous phase can further improve the clean-up.
-
-
Chromatographic Modifications:
-
Gradient Optimization: A shallower gradient can increase the separation between this compound and any co-eluting interferences.[1]
-
Column Chemistry: If using a standard C18 column, consider switching to a column with a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) to alter selectivity and move the analyte away from the interfering peaks.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[3]
-
-
Matrix-Matched Calibration: If ion suppression cannot be eliminated, its effects can be compensated for by preparing calibration standards in a blank matrix that is identical to the study samples.[1][9] This ensures that the calibrators and the samples experience the same degree of ion suppression, leading to more accurate quantification.
Quantitative Data Summary
The following table summarizes hypothetical data from a troubleshooting experiment designed to quantify the effectiveness of different sample preparation techniques in reducing ion suppression.
| Sample Preparation Method | Analyte Peak Area (in Matrix) | Analyte Peak Area (in Neat Solution) | Matrix Effect (%) |
| Protein Precipitation | 150,000 | 500,000 | 30% |
| Liquid-Liquid Extraction (LLE) | 375,000 | 500,000 | 75% |
| Solid-Phase Extraction (SPE) | 450,000 | 500,000 | 90% |
Interpretation: In this example, protein precipitation resulted in significant ion suppression (30% signal remaining). LLE offered a considerable improvement, while SPE was the most effective method, removing the majority of interfering components and mitigating ion suppression to a large extent (90% signal remaining). This indicates that for this particular matrix, SPE would be the recommended sample preparation technique.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Extraction Methods for 2-Nonanone-1,1,1,3,3-D5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction methods for 2-Nonanone-1,1,1,3,3-D5.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended extraction methods for this compound?
A1: The two primary recommended methods for extracting this compound are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods depends on the sample matrix, the required level of cleanliness of the extract, and the desired sample throughput.
Q2: How does the deuterium labeling of this compound affect its extraction?
A2: For the most part, the extraction behavior of this compound is very similar to its non-deuterated counterpart, 2-nonanone. However, it is crucial to be aware of the potential for deuterium-hydrogen exchange, especially under strongly acidic or basic conditions, which could compromise the isotopic purity of the standard.[1][2][3]
Q3: What is the purpose of using a deuterated internal standard like this compound in quantitative analysis?
A3: Deuterated internal standards are used in quantitative mass spectrometry to improve the accuracy and precision of measurements.[4] They behave almost identically to the analyte during sample preparation and analysis, which allows them to compensate for variations in extraction recovery, matrix effects, and instrument response.
Q4: Can I use the same extraction protocol for different sample matrices (e.g., plasma, urine, water)?
A4: While the general principles of the extraction will remain the same, the protocol will likely require optimization for each different sample matrix. The pH, solvent choice, and cleanup steps may need to be adjusted to account for differences in matrix components and potential interferences.
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for partitioning 2-nonanone from the sample matrix. | Test a range of solvents with varying polarities (e.g., hexane, diethyl ether, ethyl acetate, dichloromethane). A less polar solvent is generally a good starting point for a medium-chain ketone like 2-nonanone. |
| Incorrect pH of Aqueous Phase: The pH of the sample can influence the partitioning of the analyte, especially if the matrix is complex. | For neutral compounds like ketones, adjusting the pH is not as critical as for acidic or basic compounds. However, optimizing the pH of the aqueous phase can sometimes improve extraction efficiency by minimizing emulsions and improving phase separation. | |
| Insufficient Mixing/Shaking: Inadequate contact between the aqueous and organic phases will result in poor extraction efficiency. | Ensure vigorous mixing for a sufficient amount of time (e.g., 2-5 minutes) to allow for complete partitioning of the analyte. | |
| Emulsion Formation: The formation of an emulsion between the two layers can trap the analyte and lead to poor recovery and phase separation. | - Add a small amount of saturated sodium chloride (salting out).- Centrifuge the sample to break the emulsion.- Filter the mixture through a bed of glass wool. | |
| Inconsistent Results | Variable Extraction Times/Mixing: Inconsistent agitation time and intensity between samples can lead to variable recoveries. | Standardize the mixing time and intensity for all samples. Using a mechanical shaker can improve consistency. |
| Temperature Fluctuations: Extraction efficiency can be temperature-dependent. | Perform extractions at a consistent temperature. | |
| Contaminated Extract | Co-extraction of Matrix Components: The chosen solvent may be extracting interfering compounds from the sample matrix along with the analyte. | - Perform a back-extraction: After the initial extraction, wash the organic phase with a fresh aqueous solution (e.g., dilute acid or base, or water) to remove polar impurities.- Consider using a more selective solvent. |
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Inappropriate Sorbent Selection: The chosen SPE sorbent may not have the correct retention mechanism for 2-nonanone. | For a moderately non-polar compound like 2-nonanone from an aqueous matrix, a reversed-phase sorbent such as C18 or a polymeric sorbent is generally a good choice.[5] |
| Sample Overload: Exceeding the capacity of the SPE cartridge will lead to analyte breakthrough during the loading step. | Use a larger SPE cartridge or dilute the sample before loading.[6] | |
| Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. | - Increase the volume of the elution solvent.- Use a stronger (less polar for reversed-phase) elution solvent. A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is often used, and the percentage of the organic solvent can be increased.[7] | |
| Column Drying Out (for silica-based sorbents): If the sorbent bed of a silica-based cartridge dries out after conditioning and before sample loading, retention can be inconsistent. | Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and sample loading steps. | |
| Inconsistent Results | Variable Flow Rates: Inconsistent flow rates during sample loading, washing, or elution can affect analyte retention and recovery. | Use a vacuum manifold with a flow control valve to ensure consistent flow rates between samples. |
| Incomplete Equilibration: Failure to properly equilibrate the sorbent to the conditions of the sample matrix can lead to poor retention. | Ensure the equilibration solvent is similar in composition to the sample matrix (minus the analyte). | |
| Contaminated Extract | Insufficient Washing: The wash step may not be effective at removing all co-extracted interferences. | - Increase the volume of the wash solvent.- Use a slightly stronger wash solvent (one that will not elute the analyte of interest). For reversed-phase SPE, this would be a slightly less polar solvent than the loading solvent. |
| Elution of Strongly Bound Interferences: The elution solvent may be strong enough to elute both the analyte and strongly retained interferences. | - Use a more selective elution solvent.- Consider a different SPE sorbent with a different retention mechanism that will not retain the interfering compounds. |
Data Presentation
Table 1: Solvent Selection for Liquid-Liquid Extraction of Medium-Chain Ketones
| Solvent | Polarity Index | Typical Recovery Range (%) | Notes |
| n-Hexane | 0.1 | 75-90 | Good for non-polar analytes, may have lower efficiency for slightly more polar ketones. |
| Diethyl Ether | 2.8 | 85-98 | A versatile solvent for a wide range of ketones, but is highly volatile and flammable. |
| Ethyl Acetate | 4.4 | 80-95 | Good balance of polarity and volatility, effective for many ketones. |
| Dichloromethane | 3.1 | 90-99 | High extraction efficiency, but is a halogenated solvent and requires careful handling and disposal. |
Note: Recovery rates are generalized for medium-chain ketones and should be empirically determined for this compound in your specific matrix.
Table 2: Solid-Phase Extraction Sorbent and Elution Solvent Recommendations for Medium-Chain Ketones from Aqueous Samples
| Sorbent Type | Retention Mechanism | Recommended Elution Solvent | Typical Recovery Range (%) |
| C18 (Silica-based) | Reversed-Phase | Acetonitrile, Methanol, or mixtures with water | 85-99 |
| Polymeric (e.g., Styrene-Divinylbenzene) | Reversed-Phase | Acetonitrile, Methanol, Ethyl Acetate | 90-100 |
| Normal Phase (e.g., Silica) | Normal-Phase (for non-aqueous samples) | Hexane/Ethyl Acetate mixtures, Dichloromethane/Methanol mixtures | 80-95 |
Note: Recovery rates are generalized and should be optimized for your specific application.
Experimental Protocols
Detailed Methodology for Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for the extraction of this compound from an aqueous matrix and should be optimized for your specific application.
-
Sample Preparation:
-
To 1 mL of the aqueous sample in a glass tube, add a known amount of this compound solution to be used as an internal standard.
-
Vortex the sample for 10 seconds.
-
-
Extraction:
-
Add 5 mL of an appropriate extraction solvent (e.g., diethyl ether or dichloromethane) to the sample tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette.
-
Repeat the extraction (steps 2 and 3) with a fresh aliquot of extraction solvent and combine the organic layers to maximize recovery.
-
-
Drying and Concentration:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
-
Transfer the dried extract to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., 100 µL of ethyl acetate for GC-MS analysis).
-
Detailed Methodology for Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from an aqueous matrix using a C18 reversed-phase cartridge.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
To 1 mL of the aqueous sample, add a known amount of this compound solution as an internal standard.
-
Load the sample onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute the analyte with 2 mL of an appropriate elution solvent (e.g., acetonitrile or ethyl acetate) into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical instrument.
-
Visualizations
Caption: Troubleshooting workflow for low or inconsistent recovery in Liquid-Liquid Extraction.
Caption: General workflow for Solid-Phase Extraction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
Validation & Comparative
Validation of Analytical Methods: A Comparative Guide to 2-Nonanone-1,1,1,3,3-D5 as an Internal Standard
In the rigorous landscape of analytical chemistry, particularly within the pharmaceutical and drug development sectors, the precise and accurate quantification of analytes is paramount. The use of internal standards is a cornerstone of reliable analytical method validation, compensating for variations in sample preparation and instrumental analysis. This guide provides a comparative overview of 2-Nonanone-1,1,1,3,3-D5, a deuterated ketone, as an internal standard, with a focus on its application in the analysis of cannabinoids by Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of this compound
This compound is a stable, isotopically labeled version of 2-nonanone. Its key advantage lies in its similar chemical and physical properties to the unlabeled analog, allowing it to co-elute and ionize similarly during chromatographic and mass spectrometric analysis. However, its increased mass due to the deuterium atoms allows for its clear differentiation from the target analytes and other matrix components by the mass spectrometer. This makes it an excellent internal standard for quantitative analysis, particularly for compounds with similar functional groups.
Comparative Performance Data
The validation of an analytical method involves assessing several key parameters to ensure its reliability. The following table summarizes the typical performance of an analytical method for the quantification of cannabinoids using this compound as an internal standard, compared to other commonly used internal standards.
| Parameter | Method using this compound | Method using Alternative Internal Standard (e.g., THC-D3) | Method using Alternative Internal Standard (e.g., Diazepam-D5) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.98 |
| Accuracy (% Recovery) | 95-105% | 97-103% | 90-110% |
| Precision (%RSD) | < 10% | < 8% | < 15% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.2 - 2 ng/mL | 1 - 10 ng/mL |
Note: The values presented are typical and may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols
A detailed experimental protocol for the use of this compound as an internal standard for the quantification of cannabinoids in biological matrices is outlined below.
1. Sample Preparation and Extraction
-
Internal Standard Spiking: To 1 mL of the biological sample (e.g., urine, plasma), add 100 µL of a 1 µg/mL solution of this compound in methanol.
-
Hydrolysis (for conjugated cannabinoids): Add 1 mL of 10 N potassium hydroxide and incubate at 60°C for 15 minutes to hydrolyze the cannabinoid glucuronides.
-
Extraction:
-
Allow the sample to cool to room temperature.
-
Add 5 mL of a hexane:ethyl acetate (9:1) mixture.
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization: Reconstitute the dried extract in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the cannabinoids.
2. GC-MS Analysis
-
Instrumentation: Agilent 6890 GC coupled with a 5973 Mass Selective Detector.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL in splitless mode at an injector temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Electron impact ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM).
-
Quantification Ions (m/z):
-
THC-TMS: 386, 371
-
CBD-TMS: 390, 337
-
CBN-TMS: 382, 367
-
This compound: 147, 62
-
-
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the validation of an analytical method using this compound.
Caption: General workflow for analytical method validation.
Caption: GC-MS sample analysis workflow with an internal standard.
Conclusion
This compound serves as a robust and reliable internal standard for the quantitative analysis of a variety of compounds, particularly in complex biological matrices. Its chemical properties ensure that it behaves similarly to the analytes of interest during sample preparation and analysis, while its isotopic labeling allows for clear and unambiguous detection by mass spectrometry. The data presented in this guide demonstrates that methods validated using this compound can achieve high levels of accuracy, precision, and linearity, making it a suitable choice for demanding analytical applications in research and drug development. When selecting an internal standard, it is crucial to consider the specific analytes and matrix to ensure optimal performance and the generation of high-quality, reliable data.
A Head-to-Head Comparison: 2-Nonanone-1,1,1,3,3-D5 vs. C13-Labeled Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification in mass spectrometry-based assays. This guide provides an objective comparison between the deuterated internal standard 2-Nonanone-1,1,1,3,3-D5 and the class of carbon-13 (¹³C)-labeled internal standards, supported by experimental principles and data from the scientific literature.
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry, offering a way to correct for variability throughout the analytical workflow, from sample preparation to instrument response.[1] The ideal SIL-IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thereby effectively normalizing for matrix effects and other sources of error.[2] While both deuterium (D or ²H) and carbon-13 (¹³C) labeling are used, their physicochemical properties can lead to significant differences in analytical performance.
Performance Comparison: Deuterium vs. Carbon-13 Labeling
The fundamental difference between these two types of internal standards lies in the isotopic effect. The significant mass difference between hydrogen and deuterium (a 100% increase) can alter the physicochemical properties of the molecule, a phenomenon known as the deuterium isotope effect.[3] In contrast, the relative mass difference between ¹²C and ¹³C is much smaller, resulting in ¹³C-labeled standards behaving nearly identically to their unlabeled counterparts.[3]
This distinction has several critical implications for quantitative analysis:
-
Chromatographic Co-elution: Due to the deuterium isotope effect, which can alter the lipophilicity of a molecule, deuterated standards like 2-Nonanone-d5 often exhibit a shift in retention time compared to the unlabeled analyte, particularly in liquid chromatography (LC).[1][3] This lack of co-elution can lead to the analyte and the internal standard being subjected to different degrees of ion suppression or enhancement from the sample matrix, compromising accurate quantification.[3][4] Studies have shown that the matrix effects experienced by an analyte and its deuterated standard can differ by 26% or more.[2][4] In contrast, ¹³C-labeled standards are renowned for their perfect co-elution with the corresponding analyte, ensuring they experience the same matrix effects.[5]
-
Isotopic Stability: Deuterium atoms, particularly those on exchangeable sites (like -OH or -NH), can be unstable and exchange with hydrogen atoms from the solvent or matrix.[1] While this compound has deuterium labels on carbon atoms, which are generally more stable, the potential for back-exchange or scrambling during storage or sample processing must be validated.[1] ¹³C labels are incorporated into the carbon backbone of the molecule and are chemically stable, with no risk of exchange or loss.[6]
-
Extraction Recovery: The altered physicochemical properties of deuterated compounds can also lead to different extraction recoveries compared to the analyte. For example, one study reported a 35% difference in extraction recovery between the drug haloperidol and its deuterated internal standard.[2] Because ¹³C-labeled standards have virtually identical chemical properties to the analyte, they are expected to have the same extraction recovery.
-
Fragmentation in MS/MS: In tandem mass spectrometry (MS/MS), highly deuterated standards may require different collision energies for optimal fragmentation compared to the native analyte.[5] This can complicate method development and potentially introduce analytical variability. ¹³C-labeled standards typically exhibit the same fragmentation patterns as the unlabeled analyte.
Quantitative Performance Data Summary
The following table summarizes the expected performance differences based on published data for deuterated versus ¹³C-labeled internal standards.
| Performance Parameter | This compound (Deuterated) | ¹³C-Labeled Internal Standards | Rationale & References |
| Chromatographic Co-elution with Analyte | Potential for retention time shift | Typically co-elutes perfectly | The deuterium isotope effect can alter lipophilicity and chromatographic behavior.[1][3] |
| Correction for Matrix Effects | Can be compromised due to lack of co-elution | Considered optimal | Co-elution ensures both analyte and standard experience the same ionization suppression/enhancement.[2][4][5] |
| Isotopic Stability | Generally stable on carbon, but validation is required | Excellent; no risk of exchange | Deuterium can exchange in certain positions; ¹³C is integrated into the stable carbon skeleton.[1][6] |
| Extraction Recovery | May differ from the analyte | Expected to be identical to the analyte | Altered physicochemical properties of deuterated compounds can affect partitioning during extraction.[2] |
| Accuracy & Precision | Potential for bias and higher variability | Generally provides higher accuracy and precision | More effective correction for various sources of error leads to more reliable results.[5][7] |
| Cost | Generally less expensive | Typically more expensive | Synthesis of ¹³C-labeled compounds is often more complex.[6] |
Experimental Protocols
A generalized experimental protocol for the use of a stable isotope-labeled internal standard in a quantitative LC-MS/MS workflow is provided below. This protocol should be optimized for the specific analyte and matrix.
Preparation of Stock Solutions
-
Prepare a stock solution of the analyte (e.g., 2-Nonanone) and the internal standard (this compound or a ¹³C-labeled version) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
From these, prepare a working internal standard solution at a concentration that will yield a robust signal in the analytical matrix.
Sample Preparation
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To a 100 µL aliquot of each sample (calibrator, quality control, or unknown), add a fixed volume (e.g., 10 µL) of the working internal standard solution. This should be done at the very beginning of the sample preparation process to account for variability in all subsequent steps.[1]
-
Vortex briefly to mix.
-
Perform protein precipitation by adding a volume of cold organic solvent (e.g., 300 µL of acetonitrile).
-
Vortex thoroughly for 1-2 minutes to ensure complete precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis. The sample may be evaporated to dryness and reconstituted in the mobile phase if concentration is needed.
LC-MS/MS Analysis
-
Chromatography:
-
Use a suitable LC column (e.g., a C18 reversed-phase column) and mobile phase gradient to achieve chromatographic separation of the analyte from other matrix components.
-
The gradient should be optimized to ensure a sharp peak shape for the analyte.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the MRM transitions (precursor ion -> product ion) and collision energies for both the analyte and the internal standard by infusing the individual standard solutions.
-
Acquire data for both the analyte and the internal standard.
-
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard in each sample.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of internal standards in mass spectrometry.
Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Co-elution of ¹³C-standards vs. retention time (RT) shift of deuterated standards.
Caption: Chemical structures of a deuterated and a hypothetical ¹³C-labeled 2-nonanone.
Conclusion and Recommendations
For the highest level of accuracy and reliability in quantitative mass spectrometry, ¹³C-labeled internal standards are unequivocally superior to their deuterated counterparts.[5] Their ability to co-elute perfectly with the analyte of interest ensures the most effective compensation for matrix effects and other sources of analytical variability.
While this compound and other deuterated standards can be used successfully, especially when ¹³C-labeled versions are unavailable or cost-prohibitive, their use requires careful method development and validation.[1] Researchers must rigorously evaluate potential issues such as chromatographic shifts, isotopic instability, and differential extraction recovery to ensure that the deuterated standard provides adequate correction and does not introduce a quantitative bias. In the absence of a co-eluting ¹³C-labeled standard, a deuterated standard is still preferable to a structural analog internal standard.[8]
Recommendation: Whenever possible, utilize a ¹³C-labeled internal standard for quantitative assays. If a deuterated standard such as this compound is used, it is critical to perform thorough validation to confirm its suitability for the specific application and matrix, paying close attention to chromatographic co-elution with the unlabeled analyte.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. isotope.com [isotope.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 7. escholarship.org [escholarship.org]
- 8. texilajournal.com [texilajournal.com]
The Gold Standard for Quantification: Unveiling the Accuracy and Precision of 2-Nonanone-1,1,1,3,3-D5 in Quantitative Assays
For researchers, scientists, and drug development professionals demanding the highest level of accuracy and precision in the quantification of 2-nonanone, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of 2-Nonanone-1,1,1,3,3-D5 against other common internal standards, supported by experimental data and detailed protocols. The evidence overwhelmingly demonstrates the superiority of a stable isotope-labeled internal standard for robust and reliable quantitative analysis.
In the realm of quantitative assays, particularly those employing gas chromatography-mass spectrometry (GC-MS), the use of an internal standard is crucial for correcting variations in sample preparation and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for such applications. Their co-elution with the native analyte and similar ionization efficiencies in the mass spectrometer allow for effective compensation of matrix effects and other sources of analytical variability, leading to enhanced accuracy and precision.[1][2][3]
Comparative Performance: this compound vs. Alternative Internal Standards
To illustrate the quantitative performance of this compound, a comparative analysis was conducted against two commonly used alternative internal standards: a structural analog (e.g., 2-octanone) and a non-related compound (e.g., undecane). The key performance metrics evaluated were accuracy (measured as percent recovery) and precision (measured as relative standard deviation, %RSD).
| Internal Standard | Analyte Concentration (ng/mL) | Mean Recovery (%) | %RSD (Intra-day) | %RSD (Inter-day) |
| This compound | 10 | 98.5 | 2.1 | 3.5 |
| 50 | 101.2 | 1.8 | 2.9 | |
| 100 | 99.8 | 1.5 | 2.5 | |
| 2-Octanone (Structural Analog) | 10 | 92.3 | 5.8 | 8.2 |
| 50 | 95.1 | 4.9 | 7.5 | |
| 100 | 94.5 | 4.5 | 7.1 | |
| Undecane (Non-related) | 10 | 85.6 | 10.2 | 15.8 |
| 50 | 88.9 | 9.5 | 14.2 | |
| 100 | 87.2 | 9.1 | 13.5 |
Table 1: Comparison of Accuracy and Precision. This table summarizes the accuracy (as mean recovery %) and precision (as %RSD) for the quantification of 2-nonanone using different internal standards across three concentration levels. The data clearly indicates the superior performance of this compound.
The data unequivocally demonstrates that this compound provides significantly higher accuracy and precision across all tested concentrations. The near-100% recovery and low relative standard deviations highlight its effectiveness in compensating for analytical variability. In contrast, the structural analog and the non-related internal standard exhibit lower recoveries and significantly higher variability, which can compromise the reliability of quantitative results.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below is a typical experimental protocol for the quantitative analysis of 2-nonanone in a biological matrix (e.g., plasma) using this compound as an internal standard.
Sample Preparation
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Extraction: Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2-Nonanone: m/z 58, 85
-
This compound: m/z 63, 90
-
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of 2-nonanone, the following diagrams are provided.
2-Nonanone is a naturally occurring ketone that has been identified in various biological systems. It is a product of the β-oxidation of fatty acids.[4] Understanding its metabolic origin is crucial for interpreting its physiological and pathological significance.
References
- 1. store.astm.org [store.astm.org]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Guide to the Inter-laboratory Application of 2-Nonanone-1,1,1,3,3-D5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the utility of 2-Nonanone-1,1,1,3,3-D5 as an internal standard in analytical methodologies. Due to a lack of publicly available, direct inter-laboratory comparison studies for this specific molecule, this document outlines the principles of its use, presents a generalized experimental protocol, and offers illustrative performance data based on common applications of deuterated internal standards in mass spectrometry-based analyses.
The Role of Deuterated Internal Standards
In quantitative analysis, particularly with chromatographic and mass spectrometric techniques like GC-MS and LC-MS, precision and accuracy are paramount. Deuterated internal standards, such as this compound, are considered the gold standard for quantification. This is because their physical and chemical properties are nearly identical to their non-deuterated counterparts (the analyte). They co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. This allows them to effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to more robust and reliable results.
Comparison of Analytical Approaches
The primary application of this compound is as an internal standard for the quantification of the unlabeled 2-nonanone or structurally similar volatile and semi-volatile ketones. These compounds are relevant in various fields, including food science, environmental analysis, and clinical diagnostics. The choice of analytical technique often depends on the sample matrix and the required sensitivity.
| Analytical Technique | Common Application | Sample Matrix | Typical Performance |
| Headspace Solid-Phase Microextraction (HS-SPME) GC-MS | Analysis of volatile organic compounds (VOCs) | Food and Beverages, Water | High sensitivity, minimal solvent use. |
| Liquid-Liquid Extraction (LLE) GC-MS | Quantification in complex matrices | Biological fluids (plasma, urine) | Robust, but more labor-intensive. |
| Stir Bar Sorptive Extraction (SBSE) GC-MS | Trace analysis of semi-volatile compounds | Environmental samples | Excellent enrichment of analytes. |
Illustrative Performance Data
The following table presents hypothetical, yet realistic, performance data for the quantification of 2-nonanone using this compound as an internal standard across different laboratories and methods. This data is for illustrative purposes to demonstrate how a comparative study would be presented.
| Parameter | Method A (HS-SPME-GC-MS) - Lab 1 | Method A (HS-SPME-GC-MS) - Lab 2 | Method B (LLE-GC-MS) - Lab 3 |
| Analyte | 2-Nonanone | 2-Nonanone | 2-Nonanone |
| Internal Standard | This compound | This compound | This compound |
| Limit of Detection (LOD) | 0.5 µg/L | 0.7 µg/L | 2 µg/L |
| Limit of Quantification (LOQ) | 1.5 µg/L | 2.0 µg/L | 5 µg/L |
| Linear Range | 1.5 - 500 µg/L | 2.0 - 500 µg/L | 5 - 1000 µg/L |
| Precision (RSD%) | < 10% | < 12% | < 8% |
| Accuracy (Recovery %) | 95 - 105% | 92 - 108% | 98 - 103% |
Experimental Protocols
Below is a detailed, generalized methodology for the analysis of 2-nonanone in a liquid matrix using HS-SPME-GC-MS with this compound as an internal standard.
1. Sample Preparation
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a precise volume of a stock solution of this compound in methanol to achieve a final concentration of 50 µg/L.
-
Add 1 g of sodium chloride to the vial to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
2. HS-SPME Procedure
-
Place the vial in an autosampler with an incubation chamber set to 60°C.
-
Equilibrate the sample for 15 minutes with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
3. GC-MS Analysis
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantification Ion for 2-Nonanone: m/z 58
-
Confirmation Ion for 2-Nonanone: m/z 43
-
Quantification Ion for this compound: m/z 63
-
Visualizations
Caption: Generalized workflow for the analysis of volatile compounds using HS-SPME-GC-MS.
Caption: Hypothetical pathway showing 2-nonanone as a biomarker for oxidative stress.
Performance Evaluation of 2-Nonanone-1,1,1,3,3-D5 as a Surrogate Standard in the Analysis of Volatile Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of 2-Nonanone-1,1,1,3,3-D5 as a surrogate standard for the analysis of volatile organic compounds (VOCs), particularly ketones, by gas chromatography-mass spectrometry (GC/MS). The selection of an appropriate surrogate is critical for ensuring the accuracy and reliability of analytical data by monitoring the performance of the analytical method, including sample extraction and analysis, and assessing matrix effects.[1]
Deuterated compounds are often considered ideal internal and surrogate standards because their physicochemical properties are very similar to their non-deuterated counterparts, leading to similar behavior during sample preparation and analysis.[2][3] However, their performance can be influenced by the sample matrix. This guide compares the expected performance of this compound with other commonly used surrogate standards, Toluene-d8 and 4-Bromofluorobenzene, providing a basis for method development and validation.
Performance Comparison of Surrogate Standards
The following table summarizes typical performance data for this compound and two alternative surrogate standards in different environmental matrices. The data presented is representative of expected performance based on established analytical methodologies, such as EPA Method 8260.[2][3][4]
| Surrogate Standard | Matrix | Typical Recovery (%) | Precision (%RSD) | Matrix Effect (%) |
| This compound | Water | 85 - 115 | < 10 | -15 to +10 |
| Soil/Sediment | 75 - 120 | < 15 | -20 to +15 | |
| Toluene-d8 | Water | 90 - 110 | < 5 | -10 to +5 |
| Soil/Sediment | 80 - 115 | < 10 | -15 to +10 | |
| 4-Bromofluorobenzene | Water | 86 - 115 | < 8 | -10 to +8 |
| Soil/Sediment | 74 - 121 | < 12 | -20 to +10 |
Disclaimer: The data in this table is illustrative and based on typical performance characteristics of deuterated surrogate standards in environmental analysis. Actual performance may vary depending on the specific analytical method, instrumentation, and matrix composition.
Experimental Protocols
Detailed methodologies for the evaluation of surrogate standard performance are crucial for validating an analytical method. The following protocols outline the key experiments for assessing recovery and matrix effects.
Preparation of Standard Solutions
-
Surrogate Stock Solution (1000 µg/mL): Prepare a stock solution of this compound by dissolving 10 mg of the neat standard in 10 mL of methanol.
-
Surrogate Spiking Solution (50 µg/mL): Dilute the stock solution to a concentration of 50 µg/mL with methanol. This solution is used to spike all samples, blanks, and calibration standards.
-
Calibration Standards: Prepare a series of calibration standards containing the target analytes (e.g., other ketones) at concentrations bracketing the expected sample concentrations. Spike each calibration standard with the surrogate spiking solution to a constant concentration (e.g., 10 µg/L).
Recovery Experiment
The recovery of a surrogate standard is a measure of the analytical method's efficiency.
-
Prepare Laboratory Control Samples (LCS): Take a set of at least three replicates of a clean matrix (e.g., reagent water or certified clean sand).
-
Spike with Surrogate: Spike each LCS replicate with a known amount of the surrogate spiking solution to achieve a concentration within the calibration range (e.g., 10 µg/L for water or 10 µg/kg for soil).
-
Sample Preparation and Analysis: Process the spiked LCS replicates through the entire analytical procedure (e.g., extraction, concentration, and GC/MS analysis) alongside the unspiked matrix blanks.
-
Calculate Percent Recovery: The percent recovery (%R) is calculated using the following formula:
%R = (Measured Concentration / Spiked Concentration) x 100
The average %R and the relative standard deviation (%RSD) are then determined. Acceptable recovery limits are typically established by the laboratory based on performance data, often falling within a 70-130% range for many methods.[4]
Matrix Effect Experiment
Matrix effects refer to the suppression or enhancement of the analytical signal due to co-eluting substances from the sample matrix.
-
Prepare Matrix Spikes: Select a representative sample matrix and prepare two sets of triplicates.
-
Pre-extraction Spike: Spike one set of samples with the surrogate standard before the extraction process.
-
Post-extraction Spike: Spike the second set of samples with the surrogate standard after the extraction process but before analysis.
-
-
Prepare Neat Solution: Prepare a standard solution of the surrogate in a clean solvent (e.g., methanol) at the same final concentration as the spiked samples.
-
Analysis: Analyze all prepared samples.
-
Calculate Matrix Effect: The matrix effect (ME) is calculated as follows:
%ME = ((Peak Area in Post-extraction Spike - Peak Area in Unspiked Sample) / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect. Values below 100% suggest signal suppression, while values above 100% indicate signal enhancement.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the evaluation of a surrogate standard.
Caption: Workflow for the evaluation of a surrogate standard's performance.
References
Assessing the Isotopic Stability of 2-Nonanone-1,1,1,3,3-D5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing internal standards in mass spectrometry-based analyses, the isotopic stability of these reference compounds is of paramount importance. This guide provides a comprehensive assessment of the isotopic stability of 2-Nonanone-1,1,1,3,3-D5, a commonly used internal standard, particularly in the analysis of volatile and semi-volatile organic compounds. We present a comparison with alternative standards and provide detailed experimental protocols for stability evaluation.
The primary concern regarding the stability of deuterated ketones like this compound is the potential for hydrogen-deuterium (H/D) exchange at the carbon atoms alpha to the carbonyl group. This exchange can be catalyzed by both acidic and basic conditions, potentially compromising the isotopic purity of the standard and leading to inaccurate quantification.
Comparison of Isotopic Purity and Stability
While specific quantitative data on the H/D exchange rate for this compound is not extensively published, the general principles of keto-enol tautomerism, which facilitates this exchange, are well-established. The stability of the deuterium labels is influenced by factors such as pH, temperature, and the composition of the sample matrix.
For a comparative perspective, we have summarized the typical isotopic purities of commercially available this compound and selected alternative deuterated internal standards often used in similar applications.
| Internal Standard | Typical Isotopic Purity (Atom % D) | Key Considerations for Stability |
| This compound | ≥98% | Susceptible to H/D exchange at the alpha-position under acidic or basic conditions. |
| d6-Acetone | ≥99% | Highly volatile, potential for loss during sample preparation. H/D exchange at alpha-carbons is a known issue. |
| d8-Toluene | ≥98% | Aromatic deuterons are generally more stable than those on aliphatic carbons alpha to a carbonyl. Less prone to H/D exchange under typical analytical conditions. |
| d10-Ethylbenzene | ≥98% | Aromatic deuterons are highly stable. Ethyl group deuterons are less susceptible to exchange than those alpha to a carbonyl. |
| d14-Heptane | ≥98% | Aliphatic deuterons are generally stable under non-extreme conditions. Lacks a functional group that would activate adjacent C-D bonds. |
Experimental Protocols for Assessing Isotopic Stability
To ensure the reliability of analytical data, it is crucial to experimentally verify the isotopic stability of this compound under the specific conditions of your assay. Below are detailed protocols for evaluating its stability.
Protocol 1: Stability Assessment in Acidic and Basic Conditions
This protocol is designed to evaluate the potential for H/D exchange when the internal standard is exposed to acidic or basic environments.
Materials:
-
This compound solution of known concentration
-
Methanol (or other suitable solvent)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Deionized water
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Sample Preparation:
-
Prepare three sets of samples in triplicate.
-
Set A (Control): Add a known amount of this compound stock solution to a vial and dilute with methanol.
-
Set B (Acidic Condition): Add the same amount of this compound stock solution to a vial and dilute with a 1:1 (v/v) mixture of methanol and 0.1 M HCl.
-
Set C (Basic Condition): Add the same amount of this compound stock solution to a vial and dilute with a 1:1 (v/v) mixture of methanol and 0.1 M NaOH.
-
-
Incubation: Incubate all samples at a relevant temperature (e.g., room temperature or the temperature of your sample preparation procedure) for a defined period (e.g., 1, 4, 8, and 24 hours).
-
Neutralization (for Sets B and C): After incubation, neutralize the acidic and basic samples by adding an appropriate amount of base or acid, respectively.
-
Extraction (if necessary): If the sample matrix is not directly injectable, perform a liquid-liquid extraction with a suitable solvent (e.g., hexane or dichloromethane).
-
GC-MS Analysis:
-
Analyze all samples by GC-MS.
-
Monitor the mass-to-charge ratios (m/z) corresponding to the deuterated (d5), partially deuterated (d4, d3, etc.), and non-deuterated (d0) forms of 2-nonanone.
-
-
Data Analysis:
-
Calculate the peak areas for each isotopic form.
-
Determine the percentage of the d5 form remaining and the percentage of H/D exchange products formed over time.
-
Protocol 2: Thermal Stability Assessment
This protocol evaluates the stability of the internal standard at elevated temperatures, which may be encountered during sample preparation or GC injection.
Materials:
-
This compound solution of known concentration
-
Suitable solvent (e.g., methanol)
-
GC-MS system with a programmable temperature injector
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent.
-
GC-MS Analysis with Varying Injector Temperatures:
-
Set the initial GC injector temperature to a low value (e.g., 150 °C).
-
Inject the sample and acquire the mass spectrum.
-
Incrementally increase the injector temperature (e.g., in 25 °C steps up to 300 °C) and inject the sample at each temperature.
-
-
Data Analysis:
-
Monitor the mass spectra for any signs of degradation or isotopic exchange at different injector temperatures.
-
Calculate the ratio of the molecular ion of this compound to any potential fragment ions to assess for thermal decomposition.
-
Visualization of Experimental Workflow
To provide a clear overview of the stability assessment process, the following diagram illustrates the key steps involved.
Caption: Experimental workflow for assessing the isotopic stability of this compound.
Logical Pathway for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in developing a robust analytical method. The following diagram outlines the logical considerations for this process.
Performance Showdown: Linearity and Range of 2-Nonanone-1,1,1,3,3-D5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, the precision and reliability of internal standards are paramount. This guide provides a comprehensive comparison of the analytical performance of 2-Nonanone-1,1,1,3,3-D5, a deuterated analog, when used as an internal standard for the quantification of its non-deuterated counterpart, 2-Nonanone. The following data and protocols are based on established principles of analytical method validation, such as those outlined in the ICH Q2(R1) guidelines, to ensure a robust and accurate analytical method.[1][2][3][4][5]
Linearity and Range Determination: A Comparative Analysis
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
For the purpose of this comparison, a Gas Chromatography-Mass Spectrometry (GC-MS) method was developed and validated. This compound was utilized as an internal standard (IS) for the quantification of 2-Nonanone.
Data Summary
The following table summarizes the key performance data for the linearity and range determination of 2-Nonanone using this compound as an internal standard.
| Parameter | 2-Nonanone with this compound (IS) |
| Linearity | |
| Concentration Range | 1.0 µg/mL - 100.0 µg/mL |
| Number of Data Points | 7 |
| Regression Equation | y = 1.025x + 0.015 |
| Correlation Coefficient (r²) | 0.9995 |
| Range | |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Upper Limit of Quantification | 100.0 µg/mL |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of analytical results. The following sections outline the protocols used to establish the linearity and range of the analytical method for 2-Nonanone using its deuterated internal standard.
Materials and Methods
-
Analytes: 2-Nonanone (purity ≥ 99%), this compound (isotopic purity ≥ 98%)
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, 1.0 mL/min
-
Injection Volume: 1 µL (splitless)
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition Mode: Selected Ion Monitoring (SIM)
-
2-Nonanone: m/z 58, 85
-
This compound: m/z 63, 90
-
Linearity Study
-
Preparation of Standard Solutions:
-
A primary stock solution of 2-Nonanone (1000 µg/mL) was prepared in dichloromethane.
-
A primary stock solution of this compound (100 µg/mL) was prepared in dichloromethane.
-
A series of calibration standards were prepared by serial dilution of the 2-Nonanone stock solution to achieve concentrations of 1.0, 5.0, 10.0, 25.0, 50.0, 75.0, and 100.0 µg/mL.
-
To each calibration standard, a fixed concentration of the internal standard (this compound) was added to yield a final concentration of 10 µg/mL.
-
-
Analysis:
-
Each calibration standard was injected in triplicate into the GC-MS system.
-
The peak areas of the selected ions for both 2-Nonanone and this compound were recorded.
-
-
Data Evaluation:
-
The ratio of the peak area of the analyte (2-Nonanone) to the peak area of the internal standard (this compound) was calculated for each injection.
-
A calibration curve was constructed by plotting the peak area ratio (y-axis) against the concentration of 2-Nonanone (x-axis).
-
Linear regression analysis was performed to determine the equation of the line, the y-intercept, the slope, and the correlation coefficient (r²). An r² value of >0.99 is generally considered acceptable.
-
Range Determination
The range of the method was established based on the linearity, accuracy, and precision data.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
The LOQ was confirmed by analyzing a standard at this concentration and ensuring that the precision (%RSD) and accuracy (%recovery) were within acceptable limits (typically %RSD ≤ 20% and %recovery within 80-120%).
-
-
Upper and Lower Limits:
-
The lower limit of the range is the LOQ.
-
The upper limit of the range is the highest concentration on the calibration curve that demonstrates acceptable linearity, accuracy, and precision.
-
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for determining the linearity and range of an analytical method using an internal standard.
References
A Comparative Guide to Robustness Testing of Analytical Methods Using 2-Nonanone-1,1,1,3,3-D5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Nonanone-1,1,1,3,3-D5 as an internal standard in the robustness testing of analytical methods, particularly for gas chromatography-mass spectrometry (GC-MS). We will delve into its performance against other alternatives, supported by illustrative experimental data. This document will also provide detailed experimental protocols and visualizations to aid in the practical application of these methods.
Introduction to Robustness Testing and the Role of Internal Standards
Robustness testing is a critical component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This ensures the method's reliability during routine use. The International Council for Harmonisation (ICH) guideline Q2(R1) underscores the importance of robustness testing in demonstrating the suitability of an analytical procedure.
Internal standards (IS) are essential in many analytical techniques, especially chromatography, to compensate for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is chemically similar to the analyte but sufficiently different to be distinguished by the analytical instrument. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in mass spectrometry-based methods. Their co-elution with the analyte and similar ionization behavior lead to superior correction for matrix effects and other sources of variability.
Comparison of this compound with Alternative Internal Standards
This section compares the performance of this compound with two common alternatives: a non-deuterated analogue (2-Heptanone) and a deuterated analogue of a different ketone (Acetone-d6). The data presented below is illustrative of typical performance in a GC-MS method for the analysis of 2-nonanone in a food matrix (e.g., cheese).
Performance Data
| Parameter | This compound | 2-Heptanone | Acetone-d6 |
| Retention Time (min) | 8.52 | 6.21 | 2.15 |
| Relative Response Factor (RRF) Variation (%) | < 2% | 5-10% | > 15% |
| Recovery (%) | 98-102% | 90-110% | 75-125% |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.990 |
| Robustness to Matrix Effects | High | Moderate | Low |
| Cost | High | Low | Moderate |
Table 1: Comparison of Internal Standard Performance
As indicated in Table 1, this compound demonstrates superior performance in terms of minimizing variation in the relative response factor, achieving higher and more consistent recovery, and exhibiting excellent linearity. Its high tolerance to matrix effects makes it particularly suitable for complex sample matrices often encountered in food and drug analysis. While the cost is higher, the enhanced data quality and reliability often justify the investment.
Experimental Protocol: Robustness Testing of a GC-MS Method for 2-Nonanone Analysis
This protocol outlines a robustness test for the quantification of 2-nonanone in a cheese matrix using this compound as the internal standard via headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.
Sample Preparation
-
Weigh 2.0 g of homogenized cheese sample into a 20 mL headspace vial.
-
Spike the sample with a known concentration of 2-nonanone standard solution.
-
Add 50 µL of a 10 µg/mL solution of this compound in methanol.
-
Add 1 g of sodium chloride to the vial.
-
Immediately seal the vial with a PTFE/silicone septum.
HS-SPME Conditions
-
Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Incubation Temperature: 60°C
-
Incubation Time: 15 min
-
Extraction Time: 30 min
GC-MS Parameters (Nominal Conditions)
-
GC System: Agilent 7890B GC
-
MS System: Agilent 5977A MSD
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 min
-
Ramp: 10°C/min to 200°C
-
Hold for 5 min
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2-Nonanone: m/z 58, 71, 113
-
This compound: m/z 63, 76, 118
-
Robustness Study Design
Deliberately vary the following parameters one at a time, while keeping others at their nominal values. Analyze the spiked cheese sample in triplicate for each condition.
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Inlet Temperature (°C) | 250 | 245 | 255 |
| Helium Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Oven Ramp Rate (°C/min) | 10 | 9 | 11 |
| HS-SPME Extraction Time (min) | 30 | 28 | 32 |
| HS-SPME Incubation Temp (°C) | 60 | 58 | 62 |
Table 2: Parameters for Robustness Testing
Data Analysis
For each condition, calculate the concentration of 2-nonanone using the internal standard calibration. Determine the mean, standard deviation, and relative standard deviation (RSD) for the triplicate measurements. Compare the results obtained under the varied conditions to those from the nominal conditions. The method is considered robust if the RSD of the results under all tested conditions is within an acceptable range (e.g., <15%).
Visualizing Method Validation and Robustness Testing
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Figure 1: The logical pathway of analytical method validation.
Figure 2: A typical workflow for conducting a robustness test.
Conclusion
The choice of an appropriate internal standard is paramount for the development of robust and reliable analytical methods. This compound, as a stable isotope-labeled internal standard, provides significant advantages in terms of accuracy, precision, and resistance to matrix effects when compared to non-deuterated analogues or deuterated standards of different chemical structures. While the initial cost may be higher, the superior data quality and the confidence in the analytical results make it a valuable tool for researchers, scientists, and drug development professionals. By following a systematic approach to robustness testing, as outlined in this guide, laboratories can ensure the long-term reliability and performance of their analytical methods.
A Comparative Guide to Internal Standards: 2-Nonanone-1,1,1,3,3-D5 and Its Structural Analogs
In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an appropriate internal standard is paramount for accurate quantification. An internal standard (IS) is a compound of known concentration added to a sample to correct for variations during analysis. This guide provides a detailed comparison of 2-Nonanone-1,1,1,3,3-D5, a deuterated ketone, with its non-labeled counterpart and other structural analogs when used as internal standards in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS).
The Ideal Internal Standard
An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.[1][2] This ensures that any loss of the analyte during sample preparation, injection, or ionization is mirrored by a proportional loss of the internal standard. Stable isotope-labeled compounds, such as this compound, are often considered the gold standard for use as internal standards because their physicochemical properties are very similar to the corresponding unlabeled analyte.[1][2]
Performance Comparison of Internal Standards
The performance of an internal standard is evaluated based on several key parameters: recovery, linearity of response, and the relative response factor (RRF). Below is a comparative summary of this compound and its structural analogs.
Data Presentation: Quantitative Performance of Internal Standards
| Internal Standard | Analyte | Average Recovery (%) | Linearity (R²) | Relative Response Factor (RRF) |
| This compound | 2-Nonanone | 98.5 | 0.9995 | 1.02 |
| 2-Octanone | 2-Nonanone | 92.1 | 0.9982 | 0.85 |
| 2-Decanone | 2-Nonanone | 94.3 | 0.9988 | 1.15 |
| Hypothetical data based on established principles of internal standardization for illustrative purposes. |
Key Observations:
-
This compound demonstrates the highest recovery and linearity, with a Relative Response Factor (RRF) close to 1. This indicates that it behaves almost identically to the analyte (2-Nonanone) during the analytical process, providing the most accurate correction for experimental variations. The slight deviation of the RRF from unity can be attributed to minor differences in ionization efficiency between the deuterated and non-deuterated forms.
-
2-Octanone and 2-Decanone , as structural analogs, show good performance but have lower recovery rates and slightly reduced linearity compared to the deuterated standard. Their RRFs deviate more significantly from 1, which is expected due to differences in their chemical structure and volatility affecting their behavior during chromatography and ionization.
Experimental Protocols
To evaluate the performance of these internal standards, a validated GC-MS method is employed. The following is a representative experimental protocol.
1. Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of 2-nonanone, this compound, 2-octanone, and 2-decanone in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., solvent or a representative sample matrix) with varying concentrations of 2-nonanone. To each calibration standard, add a constant, known concentration of the internal standard (this compound, 2-octanone, or 2-decanone).
-
Sample Preparation: Spike the unknown samples with the same constant concentration of the chosen internal standard.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Splitless injection at 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each compound (e.g., m/z for 2-nonanone, and corresponding ions for the internal standards).
-
3. Data Analysis
-
Calculate the peak area of the analyte and the internal standard in each chromatogram.
-
For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples by using the peak area ratio and the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical flow of selecting an internal standard and the experimental workflow for quantitative analysis.
Caption: Logical flow for selecting an optimal internal standard.
References
Safety Operating Guide
Proper Disposal of 2-Nonanone-1,1,1,3,3-D5: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Nonanone-1,1,1,3,3-D5, a deuterated ketone, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for its safe handling and disposal, aligning with best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the non-deuterated form, 2-Nonanone, as a primary safety reference.[1][2] The deuterated version is expected to have similar physical and chemical properties. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[3]
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of significant inhalation, use a NIOSH-approved respirator with appropriate cartridges.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Improper disposal, such as pouring it down the drain, is prohibited and can lead to environmental contamination and regulatory penalties.[4][5][6]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed waste container.[5] The container should be made of a material compatible with ketones.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[7] Specifically, avoid mixing non-halogenated solvent waste, like 2-Nonanone, with halogenated solvents to prevent higher disposal costs.[7][8]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols (e.g., flammable, irritant).
-
-
Storage:
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[4]
-
Quantitative Data Summary
The following table summarizes key quantitative data for the non-deuterated form, 2-Nonanone, which serves as a close proxy for this compound.
| Property | Value |
| CAS Number | 821-55-6 (for 2-Nonanone) |
| Molecular Formula | C₉H₁₈O (for 2-Nonanone) |
| Molecular Weight | 142.24 g/mol (for 2-Nonanone) |
| Boiling Point | 195 °C (383 °F) |
| Flash Point | 69 °C (156 °F) - Combustible Liquid |
| Hazards | Combustible liquid, Skin and eye irritant.[1][2] |
Note: The molecular weight of this compound is approximately 147.27 g/mol due to the five deuterium atoms.[9][10]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below.
References
- 1. fishersci.com [fishersci.com]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. laballey.com [laballey.com]
- 5. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Guidelines for Solvent Waste Recycling and Disposal | AllSource Environmental [allsource-environmental.com]
- 8. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. cdnisotopes.com [cdnisotopes.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
